A Technical Guide to the Synthesis of (S)-4-cyano-3-hydroxybutyric acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals (S)-4-cyano-3-hydroxybutyric acid ethyl ester is a valuable chiral building block, notably serving as a key intermediate in the synthesis of various pharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(S)-4-cyano-3-hydroxybutyric acid ethyl ester is a valuable chiral building block, notably serving as a key intermediate in the synthesis of various pharmaceuticals. This technical guide provides an in-depth overview of the primary synthesis mechanisms, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts.
Core Synthesis Pathways
The synthesis of (S)-4-cyano-3-hydroxybutyric acid ethyl ester can be broadly categorized into two main approaches: enzymatic and chemical synthesis. Enzymatic methods are often favored for their high stereoselectivity, while chemical routes offer versatility in starting materials and scalability.
Enzymatic Asymmetric Reduction of Ethyl 4-cyano-3-oxobutanoate
This is one of the most direct and efficient methods for obtaining the (S)-enantiomer. The mechanism involves the stereoselective reduction of the ketone group in ethyl 4-cyano-3-oxobutanoate catalyzed by a carbonyl reductase enzyme, often from a microbial source.
Mechanism:
The enzymatic reduction utilizes a hydride transfer from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's chiral active site directs the hydride to one face of the ketone, leading to the formation of the desired (S)-alcohol with high enantiomeric excess.
Experimental Protocol: Biocatalytic Reduction using Klebsiella pneumoniae [1]
Cultivation of Microorganism: Klebsiella pneumoniae Phe-E4 is cultivated in a suitable nutrient broth to obtain a sufficient cell mass.
Reaction Setup: In a reaction vessel, whole cells of Klebsiella pneumoniae are suspended in a buffer solution.
Substrate Addition: Ethyl 4-cyano-3-oxobutanoate is added to the cell suspension to a final concentration of 10 mM.[1]
Reaction Conditions: The reaction mixture is incubated with agitation at a controlled temperature and pH to ensure optimal enzyme activity.
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique such as HPLC or GC. Once the starting material is consumed, the cells are removed by centrifugation.
Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography.
An In-depth Technical Guide to the Chemical Properties of Ethyl (S)-4-cyano-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate. This chir...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate. This chiral molecule is a valuable building block in the asymmetric synthesis of various pharmaceutical compounds. This document summarizes its physical and chemical characteristics, offers detailed experimental protocols, and presents visual workflows for its synthesis.
Core Chemical Properties
Ethyl (S)-4-cyano-3-hydroxybutyrate is a chiral ester containing both a hydroxyl and a nitrile functional group. These features make it a versatile intermediate in organic synthesis.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of Ethyl (S)-4-cyano-3-hydroxybutyrate and its corresponding (R)-enantiomer for comparative purposes.
~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.
~2980 cm⁻¹: C-H stretch of alkyl groups.
~2250 cm⁻¹: C≡N stretch of the nitrile group.
~1730 cm⁻¹: C=O stretch of the ester group.
~1180 cm⁻¹: C-O stretch of the ester group.
Mass Spectrometry (EI):
The molecular ion peak [M]⁺ at m/z = 157 is expected.
Common fragmentation patterns for esters would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the ethyl group (-CH₂CH₃, m/z = 29).
Experimental Protocols
Detailed experimental protocols for the synthesis of the (S)-enantiomer are not as prevalent as for the pharmaceutically significant (R)-enantiomer. The following protocols are based on established methods for the synthesis of chiral 4-cyano-3-hydroxybutyrates and may be adapted for the specific synthesis of the (S)-enantiomer.
Enzymatic Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate
This method utilizes the enantioselective reduction of a ketoester using a specific microbial strain.
Materials:
Ethyl 4-cyano-3-oxobutanoate
Klebsiella pneumoniae Phe-E4 strain
Culture medium (e.g., LB broth)
Buffer solution (e.g., phosphate buffer, pH 7.0)
Ethyl acetate
Anhydrous sodium sulfate
Incubator shaker
Centrifuge
Rotary evaporator
Standard laboratory glassware
Procedure:
Cultivation of Microorganism: Inoculate a sterile culture medium with the Klebsiella pneumoniae Phe-E4 strain. Incubate at an appropriate temperature (e.g., 30°C) with shaking until a sufficient cell density is reached.
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer solution to remove residual medium.
Enzymatic Reduction: Resuspend the washed cells in a buffer solution. Add the substrate, Ethyl 4-cyano-3-oxobutanoate, to a final concentration of 10 mM.
Reaction: Incubate the reaction mixture with gentle shaking at a controlled temperature. Monitor the progress of the reaction by a suitable analytical method such as HPLC or GC.
Workup: Once the reaction is complete, remove the cells by centrifugation.
Extraction: Extract the supernatant with ethyl acetate. Combine the organic layers.
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl (S)-4-cyano-3-hydroxybutyrate.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure (S)-enantiomer.
Chemical Synthesis via Asymmetric Reduction (Adapted from (R)-enantiomer synthesis)
This protocol describes a general approach for the asymmetric reduction of a ketoester, which can be adapted using a chiral reducing agent or catalyst that favors the formation of the (S)-enantiomer.
Materials:
Ethyl 4-cyano-3-oxobutanoate
A suitable chiral reducing agent or catalyst system (e.g., a borane reagent with a chiral oxazaborolidine catalyst, or asymmetric hydrogenation with a chiral catalyst)
Organic solvent for extraction (e.g., ethyl acetate)
Brine
Anhydrous magnesium sulfate
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst in the anhydrous solvent.
Addition of Reducing Agent: Add the reducing agent to the catalyst solution and stir for the recommended time at the specified temperature to form the active chiral reducing complex.
Substrate Addition: Cool the reaction mixture to the appropriate temperature (e.g., -78°C or as specified for the chosen catalyst system). Slowly add a solution of Ethyl 4-cyano-3-oxobutanoate in the same anhydrous solvent.
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.
Quenching: Upon completion, carefully quench the reaction by the slow addition of the appropriate quenching solution at a low temperature.
Workup and Extraction: Allow the mixture to warm to room temperature. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the enantiomerically enriched Ethyl (S)-4-cyano-3-hydroxybutyrate.
Visualizations
The following diagrams illustrate the key synthetic workflows for Ethyl (S)-4-cyano-3-hydroxybutyrate.
Caption: Enzymatic synthesis workflow.
Caption: Chemical synthesis workflow.
Applications in Drug Development
Ethyl (S)-4-cyano-3-hydroxybutyrate, as a chiral building block, is of significant interest to the pharmaceutical industry. While its enantiomer, the (R)-form, is a well-known key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin, the (S)-enantiomer serves as a valuable synthon for accessing other stereochemically defined molecules. Its utility lies in its bifunctional nature, allowing for sequential or orthogonal modifications of the hydroxyl, nitrile, and ester groups to construct complex molecular architectures.
Safety and Handling
Ethyl (S)-4-cyano-3-hydroxybutyrate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.
Hazard Statements:
May be harmful if swallowed, in contact with skin, or if inhaled.
Spectroscopic Profile of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of published experimental spectra for the (S)-enantiomer, this guide presents a combination of available data for the closely related (R)-enantiomer, predicted values, and general experimental protocols. This information is intended to serve as a valuable resource for researchers in quality control, process development, and synthetic chemistry.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for Ethyl (S)-4-cyano-3-hydroxybutyrate.
Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
~4.2
m
-
H-3
~4.1
q
7.1
-OCH₂CH₃
~2.7
dd
16.9, 4.2
H-4a
~2.6
dd
16.9, 6.7
H-4b
~2.5
m
-
H-2
~1.2
t
7.1
-OCH₂CH₃
Data adapted from a patent describing the synthesis of (R)-ethyl 4-cyano-3-hydroxybutyric acid, where the NMR was run on a 500 MHz instrument.
Table 2: ¹³C NMR Spectroscopic Data
Note: As with the ¹H NMR data, the following values are for the methyl ester of the (R)-enantiomer and are provided for reference. The chemical shifts for the (S)-enantiomer are expected to be identical.
Chemical Shift (δ) ppm
Assignment
~171
C=O (Ester)
~118
CN (Nitrile)
~68
C-3 (CH-OH)
~61
-OCH₂CH₃
~41
C-2 (CH₂)
~25
C-4 (CH₂)
~14
-OCH₂CH₃
Table 3: IR Spectroscopic Data
Note: The following data is based on the FTIR spectrum of Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate available on SpectraBase. The IR spectrum of the (S)-enantiomer is expected to be identical.
Wavenumber (cm⁻¹)
Assignment
~3450 (broad)
O-H stretch
~2980
C-H stretch (aliphatic)
~2250
C≡N stretch (nitrile)
~1730
C=O stretch (ester)
~1180
C-O stretch
Table 4: Mass Spectrometry Data
Parameter
Value
Molecular Formula
C₇H₁₁NO₃
Molecular Weight
157.17 g/mol
Exact Mass [M+H]⁺
158.0817
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 500 MHz or higher) is recommended for detailed analysis.
Sample Preparation:
Weigh approximately 5-10 mg of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
¹H NMR Acquisition Parameters (Example):
Pulse Program: A standard single-pulse experiment (e.g., zg30).
Number of Scans: 16-64, depending on the sample concentration.
Relaxation Delay: 1-5 seconds.
Acquisition Time: 2-4 seconds.
Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).
¹³C NMR Acquisition Parameters (Example):
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Relaxation Delay: 2-5 seconds.
Acquisition Time: 1-2 seconds.
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the TMS reference signal.
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., ATR, salt plates).
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Acquire a background spectrum of the clean, empty ATR crystal.
Place a small drop of neat Ethyl (S)-4-cyano-3-hydroxybutyrate directly onto the ATR crystal.
Lower the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
Spectral Range: Typically 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32 scans are usually sufficient.
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C≡N).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
Sample Preparation:
Prepare a dilute solution of Ethyl (S)-4-cyano-3-hydroxybutyrate (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS Example):
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Capillary Voltage: Optimize for maximum ion signal (e.g., 3-4 kV).
Nebulizing Gas Flow and Temperature: Optimize to ensure efficient desolvation.
Data Processing:
Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion.
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.
Caption: Workflow of Spectroscopic Analysis.
Caption: Relationship of Techniques to Properties.
Exploratory
A Technical Guide to the Chiral Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate
Abstract: Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of cholesterol-lowering agents such as Atorvastatin. I...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract: Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of cholesterol-lowering agents such as Atorvastatin. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the primary synthetic strategies for producing this valuable synthon with high enantioselectivity. The focus is on enzymatic reduction, a prevalent and highly efficient method, detailing various biocatalysts, reaction conditions, and performance metrics. This document serves as a comprehensive resource for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral molecules often exhibit different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. Ethyl (S)-4-cyano-3-hydroxybutyrate (CAS: 312745-91-8) is a high-value chiral intermediate whose defined (S)-chirality is essential for constructing the side chain of several statin drugs.[1][2] The most direct and widely adopted approach to its synthesis is the asymmetric reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate.[3][4] Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful "green chemistry" tool for this transformation, offering high yields and exceptional enantioselectivity under mild reaction conditions.[5]
The core transformation involves the stereoselective reduction of the ketone group in ethyl 4-cyano-3-oxobutanoate to a hydroxyl group, yielding the desired (S)-enantiomer. This process must be highly controlled to prevent the formation of the unwanted (R)-enantiomer.
Biocatalytic (Enzymatic) Reduction
Enzymatic reduction is the most prominent method for synthesizing Ethyl (S)-4-cyano-3-hydroxybutyrate due to its high efficiency, selectivity, and environmentally benign nature. Carbonyl reductases (KREDs) are particularly effective for this transformation. These enzymes, often used within whole-cell systems to ensure cofactor regeneration, can deliver the product with excellent yield and optical purity.
A variety of microorganisms have been identified that can perform this stereoselective reduction. The selection of the microbial strain is crucial as some organisms preferentially produce the (S)-enantiomer while others yield the (R)-enantiomer.
dot
Caption: Asymmetric reduction of ethyl 4-cyano-3-oxobutanoate.
Quantitative Data for Biocatalytic Reduction
The following table summarizes the performance of different whole-cell biocatalysts in the synthesis of Ethyl (S)- and (R)-4-cyano-3-hydroxybutyrate.
An alternative and widely documented industrial approach involves a two-step sequence starting from ethyl 4-chloro-3-oxobutanoate (COBE).
Asymmetric Reduction: COBE is first reduced to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). This step is also frequently accomplished using biocatalysts.
Cyanation: The resulting chlorohydrin ((S)-CHBE) is then converted to the target molecule via nucleophilic substitution with a cyanide salt.
Biocatalytic Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the biocatalytic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biocatalytic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. The focus is on the use of reductases, employing both whole-cell and isolated enzyme systems. This document details experimental methodologies, presents quantitative data for comparative analysis, and visualizes key processes to support research and development in this area.
Introduction
Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral building block, notably utilized in the synthesis of cholesterol-lowering drugs like atorvastatin. The stereoselective synthesis of the (S)-enantiomer is crucial, and biocatalysis has emerged as a green and efficient alternative to traditional chemical methods. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of the prochiral substrate, ethyl 4-cyano-3-oxobutanoate, to the desired (S)-alcohol. This guide explores various biocatalytic strategies, including direct synthesis and two-step processes via a chloro-intermediate, highlighting the enzymes, reaction conditions, and outcomes.
Biocatalytic Approaches
Two primary biocatalytic routes are commonly employed for the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate:
Direct Asymmetric Reduction: This approach involves the direct enzymatic reduction of ethyl 4-cyano-3-oxobutanoate to Ethyl (S)-4-cyano-3-hydroxybutyrate.
Two-Step Synthesis via Chloro-intermediate: This method first involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate, which is then converted to the target cyano compound in a subsequent step.
Data Presentation: Performance of Various Biocatalysts
The following tables summarize quantitative data from various studies on the biocatalytic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate and its chloro-precursor.
Table 1: Direct Biocatalytic Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate
This section provides detailed methodologies for key experiments.
General Whole-Cell Biocatalysis Protocol
This protocol is a generalized procedure that can be adapted for specific reductase-expressing microorganisms like Klebsiella pneumoniae.
1. Microorganism Cultivation:
Prepare a suitable liquid medium for the selected microorganism (e.g., Luria-Bertani broth for recombinant E. coli or a specific medium for Klebsiella pneumoniae).
Inoculate the medium with a fresh colony of the microorganism.
Incubate the culture at the optimal temperature and shaking speed (e.g., 37°C and 200 rpm) until it reaches the mid-exponential growth phase (OD600 of 0.5-0.6).[4]
If using a recombinant strain with an inducible promoter, add the inducer (e.g., IPTG) and continue the incubation for a specified period to allow for enzyme expression.
2. Preparation of Whole-Cell Biocatalyst:
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.
Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., measured as wet cell weight or optical density).
3. Biocatalytic Reduction:
In a reaction vessel, combine the whole-cell suspension, the substrate (ethyl 4-cyano-3-oxobutanoate), and a co-substrate for cofactor regeneration if required (e.g., glucose).
Maintain the reaction at a constant temperature and pH with gentle agitation. The optimal pH is often around 7.0.[5]
Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.
4. Product Extraction and Analysis:
Once the reaction is complete, centrifuge the mixture to separate the cells.
Extract the supernatant with an organic solvent such as ethyl acetate.
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
Analyze the crude product for conversion and enantiomeric excess using chiral GC or HPLC.
Analytical Method: Chiral Gas Chromatography (GC)
Column: A chiral capillary column (e.g., Chirasil-DEX CB).
Carrier Gas: Hydrogen or Helium.
Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: Increase to 150°C at a rate of 5°C/minute.
Hold: Maintain at 150°C for 5 minutes.
Injector and Detector Temperature: 250°C.
Retention Times: The (R) and (S)-enantiomers will have distinct retention times, which should be determined using authentic standards.
Visualizations
Experimental Workflow
Caption: General workflow for the whole-cell biocatalytic synthesis.
Enantioselective Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the enantioselective synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a crucial chiral building block...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enantioselective synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a crucial chiral building block in the pharmaceutical industry. The document details a key biocatalytic method, presenting quantitative data, experimental protocols, and workflow visualizations to support research and development efforts in this area.
Introduction
Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral intermediate, primarily utilized in the synthesis of various pharmaceuticals. Its stereochemistry is critical for the biological activity of the final active pharmaceutical ingredient. Enantioselective synthesis, particularly through biocatalysis, offers a green and efficient route to produce this compound with high optical purity, avoiding the need for chiral resolution of racemic mixtures. This guide focuses on the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate to its corresponding (S)-alcohol, a well-documented and effective strategy.
Biocatalytic Synthesis via Ketoreductase
The asymmetric reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate, is a prominent method for producing Ethyl (S)-4-cyano-3-hydroxybutyrate. This transformation is efficiently catalyzed by ketoreductases (KREDs), which exhibit high enantioselectivity. Whole-cell biocatalysis is often preferred for its cost-effectiveness, as it circumvents the need for enzyme purification and cofactor regeneration.
Quantitative Data Summary
The following table summarizes the key quantitative data for the enantioselective synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate using the whole-cell biocatalyst Klebsiella pneumoniae Phe-E4. This data is extracted from the publication "Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate".
This section outlines the detailed methodologies for the key experiments involved in the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Preparation of Starting Material: Ethyl 4-cyano-3-oxobutanoate
The precursor, ethyl 4-cyano-3-oxobutanoate, can be synthesized from ethyl 4-chloro-3-oxobutanoate.
Procedure:
Dissolve ethyl 4-chloro-3-oxobutanoate in a suitable organic solvent such as ethanol.
Add sodium cyanide to the solution.
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).
After completion, remove the solvent under reduced pressure.
Extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 4-cyano-3-oxobutanoate.
Purify the crude product, if necessary, by column chromatography.
Biocatalytic Reduction Using Klebsiella pneumoniae Phe-E4
The following is a generalized protocol for the whole-cell biocatalytic reduction. The specific details regarding media composition, cultivation parameters, and reaction conditions would be found in the full text of "Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate".
3.2.1. Cultivation of Klebsiella pneumoniae Phe-E4
Inoculation: Inoculate a single colony of Klebsiella pneumoniae Phe-E4 from an agar plate into a sterile culture medium. A common rich medium for Klebsiella pneumoniae is Luria-Bertani (LB) broth.
Incubation: Incubate the culture at an appropriate temperature (typically 30-37°C) with shaking (around 200 rpm) to ensure adequate aeration.
Growth Monitoring: Monitor the cell growth by measuring the optical density at 600 nm (OD600).
Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation.
Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.
3.2.2. Whole-Cell Biotransformation
Reaction Setup: Resuspend the washed Klebsiella pneumoniae Phe-E4 cells in a reaction buffer (e.g., phosphate buffer, pH 7.0).
Substrate Addition: Add ethyl 4-cyano-3-oxobutanoate to the cell suspension to the desired final concentration (e.g., 10 mM). A co-solvent like DMSO may be used to improve substrate solubility.
Reaction Conditions: Incubate the reaction mixture at a controlled temperature with agitation. A source of reducing equivalents (e.g., glucose) is typically added to facilitate the regeneration of intracellular cofactors (NADH or NADPH).
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of the substrate and the formation of the product by GC or HPLC.
Reaction Termination: Once the desired conversion is reached, terminate the reaction by separating the cells from the reaction mixture through centrifugation or filtration.
3.2.3. Product Extraction and Purification
Extraction: Extract the supernatant containing the product with a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude Ethyl (S)-4-cyano-3-hydroxybutyrate by silica gel column chromatography or distillation to achieve high purity.
Analytical Method: Chiral Gas Chromatography (GC)
The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography.
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Beta DEX™ or Gamma DEX™), is used.
Sample Preparation: The purified product is dissolved in a suitable solvent (e.g., ethyl acetate) for injection. Derivatization may be required for certain columns to improve resolution.
GC Conditions:
Injector Temperature: Typically set around 250°C.
Detector (FID) Temperature: Typically set around 250°C.
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the enantiomers. For example, starting at a lower temperature and ramping up to a higher temperature.
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
Analysis: The retention times of the (S) and (R) enantiomers will be different, allowing for their quantification and the calculation of the enantiomeric excess.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the enantioselective synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Starting materials for Ethyl (S)-4-cyano-3-hydroxybutyrate synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the primary starting materials and synthetic routes for the production of Ethyl (S)-4-cyano-3-hydroxyb...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary starting materials and synthetic routes for the production of Ethyl (S)-4-cyano-3-hydroxybutyrate, a valuable chiral building block in the pharmaceutical industry. This document details both chemoenzymatic and purely enzymatic pathways, presenting quantitative data, experimental protocols, and logical workflow diagrams to facilitate understanding and replication.
Introduction
Ethyl (S)-4-cyano-3-hydroxybutyrate is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the biological activity of the final drug molecule. This guide focuses on the most common and efficient methods for its stereoselective synthesis.
Synthetic Pathways and Starting Materials
The synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate can be broadly categorized into two main strategies:
Direct Asymmetric Synthesis: This approach involves the direct enzymatic reduction of a prochiral keto-nitrile precursor.
Two-Step Chemoenzymatic Synthesis: This widely-used method involves the asymmetric reduction of a halo-ketoester followed by a cyanation step.
The selection of the starting material is intrinsically linked to the chosen synthetic pathway.
Direct Asymmetric Synthesis from Ethyl 4-cyano-3-oxobutanoate
A highly efficient and direct route to Ethyl (S)-4-cyano-3-hydroxybutyrate is the asymmetric reduction of ethyl 4-cyano-3-oxobutanoate. This method utilizes a whole-cell biocatalyst that expresses a carbonyl reductase with high stereoselectivity for the (S)-enantiomer.
Starting Material
Ethyl 4-cyano-3-oxobutanoate
Experimental Protocol: Enzymatic Reduction with Klebsiella pneumoniae
This protocol is based on the findings of Jin and Zhang in "Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate".[1]
a) Catalyst Preparation:
A culture of Klebsiella pneumoniae Phe-E4 is grown in a suitable nutrient-rich medium until a desired cell density is reached.
The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0) to remove residual medium components.
The resulting cell paste can be used directly as a whole-cell biocatalyst.
b) Asymmetric Reduction Reaction:
In a temperature-controlled reactor, the whole-cell biocatalyst is suspended in a buffer solution.
A co-substrate for cofactor regeneration, such as glucose or isopropanol, is added.
The substrate, ethyl 4-cyano-3-oxobutanoate, is added to the reaction mixture. The initial concentration is a critical parameter to optimize.[1]
The reaction is gently agitated at a controlled temperature and pH.
The progress of the reaction is monitored by a suitable analytical technique, such as chiral HPLC or GC, until maximum conversion is achieved.
c) Product Isolation and Purification:
Once the reaction is complete, the biomass is removed by centrifugation or filtration.
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
The crude product can be further purified by column chromatography or distillation to yield highly pure Ethyl (S)-4-cyano-3-hydroxybutyrate.
Caption: Direct enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Two-Step Chemoenzymatic Synthesis
This widely documented approach begins with the asymmetric reduction of a prochiral halo-ketoester to a chiral halo-alcohol, which is then subjected to cyanation.
Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
The first step is the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate to yield Ethyl (S)-4-chloro-3-hydroxybutanoate. A variety of microorganisms and isolated enzymes can be employed for this transformation.
a) Starting Material:
Ethyl 4-chloro-3-oxobutanoate
b) Experimental Protocol: Asymmetric Reduction using Recombinant E. coli
This protocol is a generalized procedure based on common practices in whole-cell biocatalysis.
Catalyst: Recombinant E. coli cells expressing a carbonyl reductase or an alcohol dehydrogenase with (S)-selectivity. Often, a second enzyme, such as glucose dehydrogenase, is co-expressed for cofactor (NADPH/NADH) regeneration.
Reaction Setup:
In a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5), suspend the recombinant E. coli cells.
Add a co-substrate for cofactor regeneration (e.g., glucose, isopropanol).
Add the substrate, ethyl 4-chloro-3-oxobutanoate. Due to its potential instability and inhibitory effects in aqueous media, it can be added portion-wise or in a two-phase system with an organic solvent (e.g., n-butyl acetate).
The reaction is maintained at a controlled temperature (e.g., 30°C) with agitation.
The pH is monitored and adjusted as necessary.
Work-up and Isolation:
After the reaction, the mixture is centrifuged to remove the cells.
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are dried and concentrated under reduced pressure to give the crude Ethyl (S)-4-chloro-3-hydroxybutanoate.
c) Quantitative Data for Asymmetric Reduction
Starting Material
Biocatalyst
Yield (%)
Enantiomeric Excess (ee, %)
Reference
Ethyl 4-chloro-3-oxobutanoate
Recombinant E. coli expressing acetoacetyl-CoA reductase from R. eutropha and glucose dehydrogenase from B. subtilis
-
99.8
Ethyl 4-chloro-3-oxobutanoate
Aureobasidium pullulans
94.8 (molar conversion)
97.9
Ethyl 4-chloro-3-oxobutanoate
Recombinant E. coli expressing CmCR
>99.0
>99.9
Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate
The conversion of Ethyl (S)-4-chloro-3-hydroxybutanoate to the final product is a critical step where the stereochemistry must be carefully considered.
a) Enzymatic Cyanation using Halohydrin Dehalogenase (HHDH)
This enzymatic method is known to be highly efficient. However, it is important to note that this reaction proceeds with an inversion of stereochemical designation according to the Cahn-Ingold-Prelog priority rules. The substitution of the chlorine atom with a cyano group, which has a higher priority, results in the formation of Ethyl (R)-4-cyano-3-hydroxybutyrate .
Experimental Protocol:
The reaction is typically carried out in an aqueous buffer at a controlled pH (e.g., 7.0).
Ethyl (S)-4-chloro-3-hydroxybutanoate is used as the substrate.
A source of cyanide, such as sodium cyanide, is added.
The halohydrin dehalogenase enzyme (either as a purified enzyme or in whole cells) is introduced to catalyze the reaction.
The reaction proceeds via an epoxide intermediate.
Upon completion, the product is extracted with an organic solvent and purified.
b) Implications for (S)-Enantiomer Synthesis
Due to the stereochemical outcome of the HHDH-catalyzed cyanation, this route is not suitable for the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate. The direct asymmetric synthesis described in Section 3 is the preferred method for obtaining the (S)-enantiomer.
Synthesis Workflow for the Two-Step Process
Caption: Two-step synthesis leading to the (R)-enantiomer.
Conclusion
For the stereoselective synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate , the most direct and effective method identified is the asymmetric reduction of ethyl 4-cyano-3-oxobutanoate using a whole-cell biocatalyst such as Klebsiella pneumoniae.
The more commonly described two-step chemoenzymatic route, starting from ethyl 4-chloro-3-oxobutanoate , while efficient for producing the chiral intermediate Ethyl (S)-4-chloro-3-hydroxybutanoate, typically yields the (R)-enantiomer of the final product upon enzymatic cyanation due to a change in Cahn-Ingold-Prelog priorities. Researchers and drug development professionals seeking to synthesize the (S)-enantiomer should therefore focus on the direct enzymatic reduction of the corresponding keto-nitrile. The choice of starting material is thus dictated by the desired stereochemical outcome and the selected synthetic strategy.
An In-depth Technical Guide on the Physical and Chemical Stability of Ethyl (S)-4-cyano-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the known physical and chemical properties of Ethyl (S)-4-cyano-3-hydroxybutyrate and outline...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known physical and chemical properties of Ethyl (S)-4-cyano-3-hydroxybutyrate and outlines a generalized framework for assessing its stability based on established scientific principles and regulatory guidelines. It is important to note that detailed, quantitative stability studies and validated stability-indicating analytical methods specifically for Ethyl (S)-4-cyano-3-hydroxybutyrate are not extensively available in the public domain. Therefore, the experimental protocols and potential degradation pathways described herein are based on general knowledge of similar chemical entities and should be adapted and validated through rigorous experimental work.
Introduction
Ethyl (S)-4-cyano-3-hydroxybutyrate is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is often critical for the efficacy and safety of the final drug product. Understanding the physical and chemical stability of this intermediate is paramount for ensuring the quality, consistency, and shelf-life of starting materials and for the development of robust manufacturing processes.
This guide summarizes the available information on the stability of Ethyl (S)-4-cyano-3-hydroxybutyrate and provides a comprehensive set of recommended experimental protocols for conducting forced degradation studies to elucidate its intrinsic stability profile.
Physicochemical Properties
A summary of the known physicochemical properties of Ethyl (S)-4-cyano-3-hydroxybutyrate is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl (S)-4-cyano-3-hydroxybutyrate
General information suggests that Ethyl (S)-4-cyano-3-hydroxybutyrate is stable under standard ambient conditions but exhibits sensitivity to certain environmental factors.[1]
Sensitivity to pH: The molecule is reported to be sensitive to strong acids and bases.[1] Hydrolysis of the ester functional group is a probable degradation pathway under both acidic and basic conditions. The nitrile group may also be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid or an amide intermediate.
Oxidative Sensitivity: The secondary alcohol group in the molecule is a potential site for oxidation, which could lead to the formation of a ketone. The molecule is stated to be sensitive to oxidizing agents.[1]
Thermal Stability: While a boiling point is reported, prolonged exposure to high temperatures may lead to degradation. The specific degradation pathways and products under thermal stress have not been detailed in the available literature.
Photostability: As with many organic molecules, exposure to light, particularly UV radiation, could potentially lead to degradation. No specific photostability studies have been found in the public literature.
To thoroughly investigate the stability of Ethyl (S)-4-cyano-3-hydroxybutyrate, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines (Q1A). The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.
General Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is generally suitable. Given the chiral nature of the molecule, a chiral HPLC method may be necessary to resolve the (S)-enantiomer from any potential enantiomeric impurities or degradants.
Proposed HPLC Method Parameters (to be developed and validated):
A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a possible acidic or basic modifier.
Flow Rate
0.5 - 1.5 mL/min
Column Temperature
25 - 40 °C
Detection Wavelength
Based on the UV spectrum of Ethyl (S)-4-cyano-3-hydroxybutyrate (a low wavelength like 210 nm is often a good starting point for such compounds).
Injection Volume
10 - 20 µL
Diluent
Mobile phase or a solvent in which the compound is stable.
Hydrolytic Degradation
Acidic Hydrolysis:
Prepare a solution of Ethyl (S)-4-cyano-3-hydroxybutyrate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Add an equal volume of 0.1 M hydrochloric acid.
Store the solution at a controlled temperature (e.g., 60 °C).
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Basic Hydrolysis:
Prepare a solution of Ethyl (S)-4-cyano-3-hydroxybutyrate as described for acidic hydrolysis.
Add an equal volume of 0.1 M sodium hydroxide.
Store the solution at a controlled temperature (e.g., room temperature or 40 °C, as basic hydrolysis is often faster).
Withdraw and neutralize aliquots with 0.1 M hydrochloric acid at specified time points.
Dilute and analyze by HPLC.
Neutral Hydrolysis:
Dissolve Ethyl (S)-4-cyano-3-hydroxybutyrate in water (if solubility allows) or a mixture of water and a co-solvent.
Store the solution at a controlled elevated temperature (e.g., 60 °C).
Withdraw aliquots at specified time points, dilute, and analyze by HPLC.
Oxidative Degradation
Prepare a solution of Ethyl (S)-4-cyano-3-hydroxybutyrate in a suitable solvent.
Add a solution of hydrogen peroxide (e.g., 3% v/v).
Store the solution at room temperature, protected from light.
Withdraw aliquots at specified time points.
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite, ensuring it does not interfere with the analysis).
Dilute and analyze by HPLC.
Thermal Degradation
Place a sample of neat Ethyl (S)-4-cyano-3-hydroxybutyrate in a controlled temperature oven (e.g., 80 °C).
If the compound is a solid at room temperature, it can be exposed as a solid powder. As it is a liquid, it can be exposed in a sealed vial.
At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
Photolytic Degradation
Prepare a solution of Ethyl (S)-4-cyano-3-hydroxybutyrate in a suitable solvent.
Expose the solution to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
At a specified time point, withdraw samples from both the exposed and control solutions, dilute, and analyze by HPLC.
Potential Degradation Pathways
Based on the functional groups present in Ethyl (S)-4-cyano-3-hydroxybutyrate, several degradation pathways can be postulated. These hypotheses should be confirmed by characterization of the degradation products using techniques such as LC-MS, GC-MS, and NMR.
Caption: Postulated Degradation Pathways for Ethyl (S)-4-cyano-3-hydroxybutyrate.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of Ethyl (S)-4-cyano-3-hydroxybutyrate under different stress conditions.
Table 2: Summary of Forced Degradation Studies (Illustrative Template)
Stress Condition
Reagent/Condition
Duration
Temperature (°C)
% Degradation of Parent
No. of Degradation Products
Major Degradation Product(s) (Retention Time)
Acid Hydrolysis
0.1 M HCl
24 h
60
Data to be generated
Data to be generated
Data to be generated
Base Hydrolysis
0.1 M NaOH
8 h
40
Data to be generated
Data to be generated
Data to be generated
Neutral Hydrolysis
Water
24 h
60
Data to be generated
Data to be generated
Data to be generated
Oxidation
3% H₂O₂
24 h
RT
Data to be generated
Data to be generated
Data to be generated
Thermal
-
48 h
80
Data to be generated
Data to be generated
Data to be generated
Photolytic
ICH Q1B
-
RT
Data to be generated
Data to be generated
Data to be generated
Conclusion
While general handling and storage guidelines for Ethyl (S)-4-cyano-3-hydroxybutyrate are available, a comprehensive understanding of its stability profile requires the execution of systematic forced degradation studies. The experimental framework provided in this guide serves as a starting point for researchers and drug development professionals to design and conduct studies that will generate the necessary data to ensure the quality and robustness of processes involving this key chiral intermediate. The identification and characterization of potential degradation products are essential for developing appropriate control strategies and ensuring the safety and efficacy of the final pharmaceutical products. Further research is warranted to populate the data gaps and provide a more complete stability profile for Ethyl (S)-4-cyano-3-hydroxybutyrate.
A Technical Guide to Ethyl (S)-4-cyano-3-hydroxybutyrate for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides comprehensive information on Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of vario...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.
Chemical Identity and Synonyms
Ethyl (S)-4-cyano-3-hydroxybutyrate is a chiral organic compound valued for its specific stereochemistry, making it a crucial building block in the asymmetric synthesis of complex molecules.
The synthesis of enantiomerically pure Ethyl (S)-4-cyano-3-hydroxybutyrate is often achieved through a chemoenzymatic approach. This method leverages the high selectivity of enzymes to establish the desired stereocenter. A common and efficient route involves the asymmetric reduction of a prochiral ketone followed by a cyanation reaction.
Two-Step Chemoenzymatic Synthesis Pathway
The overall synthetic pathway can be visualized as a two-step process starting from ethyl 4-chloro-3-oxobutanoate.
Caption: Chemoenzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Detailed Methodology
This protocol is a representative procedure based on established chemoenzymatic methods.[2][5] Researchers should optimize conditions based on their specific enzyme preparations and equipment.
Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
Reaction Setup:
In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0).
Add the substrate, ethyl 4-chloro-3-oxobutanoate. Toluene may be used as a co-solvent to aid in substrate dispersion.
Introduce the recombinant ketoreductase enzyme.
Add the cofactor (NADPH) and a cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH). Isopropanol can also serve as a hydrogen donor.
Reaction Conditions:
Maintain the reaction temperature between 25-45°C.
Stir the mixture to ensure adequate mixing.
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) until the conversion of the starting material is greater than 99%.
Work-up and Isolation:
Once the reaction is complete, separate the aqueous and organic layers if a co-solvent was used.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic extracts and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield crude Ethyl (S)-4-chloro-3-hydroxybutanoate. This intermediate is often used in the next step without further purification.
Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate
Reaction Setup:
In a separate reaction vessel, dissolve the crude Ethyl (S)-4-chloro-3-hydroxybutanoate in an aqueous buffer (pH 6-8).
Add the recombinant halohydrin dehalogenase enzyme.
Slowly add a solution of sodium cyanide (NaCN) while monitoring and maintaining the pH of the reaction mixture.
Reaction Conditions:
Maintain the reaction temperature between 40-60°C.
Continuously stir the reaction mixture.
Monitor the reaction progress by GC to confirm the conversion of the chloro-intermediate.
Work-up and Purification:
Upon completion (conversion >98%), cool the reaction mixture.
Adjust the pH to 2-3 with a suitable acid (e.g., sulfuric acid).
Extract the product with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation or column chromatography to yield pure Ethyl (S)-4-cyano-3-hydroxybutyrate.
Applications in Drug Development
Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of cholesterol-lowering drugs of the statin class. Its specific stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). It is also used in the synthesis of other pharmaceutically relevant molecules.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.
Note: Researchers should always consult the most recent Safety Data Sheet (SDS) for this compound before handling and perform a thorough risk assessment for all experimental procedures. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Application Notes and Protocols: Ethyl (S)-4-cyano-3-hydroxybutyrate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals. Introduction: Ethyl (S)-4-cyano-3-hydroxybutyrate and its enantiomer, ethyl (R)-4-cyano-3-hydroxybutyrate, are pivotal chiral building blocks in medi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl (S)-4-cyano-3-hydroxybutyrate and its enantiomer, ethyl (R)-4-cyano-3-hydroxybutyrate, are pivotal chiral building blocks in medicinal chemistry. Their significance lies in their utility as versatile precursors for the asymmetric synthesis of a range of pharmaceuticals. The inherent chirality and reactive functional groups—nitrile, hydroxyl, and ester—make these molecules highly valuable for constructing complex molecular architectures with precise stereochemistry, a critical factor for drug efficacy and safety.[1] This document provides detailed application notes and experimental protocols for the use of Ethyl (S)-4-cyano-3-hydroxybutyrate in the synthesis of key active pharmaceutical ingredients (APIs).
Key Applications in Drug Synthesis
Ethyl (S)-4-cyano-3-hydroxybutyrate and its (R)-enantiomer are instrumental in the synthesis of several commercially significant drugs.
Statins (e.g., Atorvastatin): The (R)-enantiomer, ethyl (R)-4-cyano-3-hydroxybutyrate, is a crucial intermediate in the synthesis of Atorvastatin (Lipitor), a widely prescribed medication for lowering cholesterol.[2][3][4][5] Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[3][4]
L-carnitine: This chiral molecule is a precursor for the synthesis of L-carnitine, a compound essential for fatty acid metabolism.[5][6]
(R)-4-amino-3-hydroxybutanoic acid (GABOB): It also serves as a starting material for (R)-GABOB.[5][6]
Other Chiral Compounds: Its versatile nature allows for its use in the development of other enantiomerically pure compounds for various therapeutic areas.[1][2]
Synthesis of Ethyl (S)- and (R)-4-cyano-3-hydroxybutyrate
Both chemical and enzymatic methods are employed for the synthesis of optically pure ethyl 4-cyano-3-hydroxybutyrate. Enzymatic routes are often preferred due to their high stereoselectivity and milder reaction conditions.[5]
2.1. Enzymatic Synthesis Data
The following table summarizes quantitative data from various enzymatic synthesis protocols for both (R) and (S) enantiomers.
2.2. Experimental Protocol: Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate
This protocol is adapted from a method utilizing a halohydrin dehalogenase.[8]
Materials:
(S)-4-chloro-ethyl 3-hydroxybutanoate (Substrate)
Sodium cyanide (NaCN)
Recombinant halohydrin dehalogenase (HHEC)
Aqueous buffer (pH 7.0-8.0)
Ethyl acetate
Sulfuric acid
Procedure:
Prepare a reaction mixture containing the substrate, (S)-4-chloro-ethyl 3-hydroxybutanoate, in an aqueous buffer (pH 7.0-8.0).
Slowly add a solution of sodium cyanide to the reaction mixture. The molar ratio of sodium cyanide to the substrate is a critical parameter and should be optimized.
Add the recombinant halohydrin dehalogenase to the mixture.
Maintain the reaction temperature between 40-60°C and the pH at approximately 7.0.
Monitor the progress of the reaction using Gas Chromatography (GC).
Once the conversion rate exceeds 98%, stop the reaction by adjusting the pH to 2-3 with sulfuric acid.
Extract the product, (R)-4-cyano-3-hydroxybutyrate, from the aqueous phase using ethyl acetate.
Combine the organic phases and remove the solvent by rotary evaporation to obtain the crude product.
Purify the product further by recrystallization to achieve high chemical and optical purity.[9]
Workflow for Enzymatic Synthesis of (R)-Ethyl 4-cyano-3-hydroxybutyrate:
Caption: Enzymatic synthesis of (R)-Ethyl 4-cyano-3-hydroxybutyrate.
Application in Atorvastatin Synthesis
Ethyl (R)-4-cyano-3-hydroxybutyrate is a cornerstone in the multi-step synthesis of Atorvastatin.[2] The synthesis involves the construction of the pyrrole core and the chiral side chain, for which this intermediate provides the necessary stereochemistry.
Logical Relationship in Atorvastatin Synthesis:
Caption: Role of the chiral building block in Atorvastatin synthesis.
Signaling Pathway of Atorvastatin
Atorvastatin, synthesized from ethyl (R)-4-cyano-3-hydroxybutyrate, functions by inhibiting the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis.[3][4] By blocking this step, Atorvastatin reduces the endogenous production of cholesterol.
HMG-CoA Reductase Pathway and Atorvastatin Inhibition:
Caption: Atorvastatin's inhibition of the HMG-CoA reductase pathway.
Application in L-carnitine Synthesis
Ethyl (S)-4-cyano-3-hydroxybutyrate can be converted to L-carnitine. One synthetic route involves the transformation of the cyano group and subsequent quaternization of the amino group.
Experimental Protocol: Synthesis of L-carnitine Precursor from Ethyl (S)-4-bromo-3-hydroxybutyrate
A related precursor, ethyl (S)-4-bromo-3-hydroxybutyrate, can be synthesized and then converted to L-carnitine. The cyano ester is a key intermediate in some routes to L-carnitine.[6] A general protocol for the final step is outlined below, based on the reaction of a 4-substituted-3-hydroxybutyrate with trimethylamine.[10]
Materials:
Ethyl (R)-4-chloro-3-hydroxybutyrate (as an example precursor)
Aqueous trimethylamine (45%)
Methylene chloride
Procedure:
In a suitable reactor, combine ethyl (R)-4-chloro-3-hydroxybutyrate with a 45% aqueous solution of trimethylamine.
Heat the reaction mixture to 80°C and maintain this temperature for several hours (e.g., 2-15 hours), monitoring the reaction progress.[10]
After completion, cool the mixture and remove the excess trimethylamine.
Extract the aqueous solution with methylene chloride to remove impurities.
The resulting aqueous solution contains L-carnitine, which can be further purified.
Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
Application Notes and Protocols for the Synthesis of Statin Side Chains from Ethyl (S)-4-cyano-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals Abstract Statins are a class of lipid-lowering medications that are widely used to reduce the risk of cardiovascular disease. A key structural feature of ma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Statins are a class of lipid-lowering medications that are widely used to reduce the risk of cardiovascular disease. A key structural feature of many synthetic statins, such as atorvastatin and rosuvastatin, is a chiral 3,5-dihydroxyheptanoate side chain. A common and efficient strategy for the synthesis of this side chain utilizes Ethyl (R)-4-cyano-3-hydroxybutyrate as a key chiral building block. This document provides detailed application notes and experimental protocols for the synthesis of this crucial intermediate starting from the readily available, but stereochemically incorrect, Ethyl (S)-4-cyano-3-hydroxybutyrate. The protocols described herein focus on a robust stereochemical inversion of the C3 hydroxyl group via a Mitsunobu reaction, followed by subsequent chemical transformations to afford versatile precursors for the synthesis of various statin side chains.
Introduction
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. For statins, the precise stereochemistry of the dihydroxyheptanoate side chain is critical for their inhibitory activity on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While Ethyl (R)-4-cyano-3-hydroxybutyrate is the desired enantiomer for the synthesis of the side chains of major statins like atorvastatin and rosuvastatin, the (S)-enantiomer is also commercially available and can serve as a cost-effective starting material.
This document outlines a synthetic strategy that begins with the stereochemical inversion of Ethyl (S)-4-cyano-3-hydroxybutyrate to its corresponding (R)-enantiomer. This is achieved through a Mitsunobu reaction, a powerful tool in organic synthesis for the inversion of secondary alcohols. Following the successful inversion, this guide provides protocols for the elaboration of the resulting (R)-enantiomer into key precursors for both atorvastatin and rosuvastatin side chains.
HMG-CoA Reductase Signaling Pathway and Statin's Mechanism of Action
Statins exert their therapeutic effect by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
Method
Application Notes and Protocols for Whole-Cell Biocatalysis in the Production of Ethyl (S)-4-cyano-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview and experimental protocols for the production of Ethyl (S)-4-cyano-3-hydroxybutyrate, a valuable chiral intermedi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the production of Ethyl (S)-4-cyano-3-hydroxybutyrate, a valuable chiral intermediate in the synthesis of various pharmaceuticals. The protocols herein focus on a whole-cell biocatalysis approach, which offers a green and efficient alternative to traditional chemical synthesis.
Introduction
Ethyl (S)-4-cyano-3-hydroxybutyrate is a key building block in the asymmetric synthesis of several active pharmaceutical ingredients. Whole-cell biocatalysis has emerged as a powerful technology for the production of such chiral compounds, offering high enantioselectivity and mild reaction conditions. This approach utilizes genetically engineered microorganisms, typically Escherichia coli, to express the necessary enzymes for the desired biotransformation. The use of whole cells circumvents the need for costly and time-consuming enzyme purification and allows for the efficient regeneration of essential cofactors.
The synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate via whole-cell biocatalysis is typically achieved through a two-step enzymatic cascade. The first step involves the asymmetric reduction of a prochiral ketoester, such as ethyl 4-chloro-3-oxobutanoate, to the corresponding chiral alcohol, ethyl (R)-4-chloro-3-hydroxybutanoate. This reaction is catalyzed by a carbonyl reductase. The second step involves the conversion of the chloro-substituent to a cyano group, catalyzed by a halohydrin dehalogenase, to yield the final product. It is important to note that due to the Cahn-Ingold-Prelog priority rules, the stereochemical descriptor changes from (R) to (S) during the cyanation step, while the absolute configuration of the chiral center is retained.
Biocatalytic Pathway
The overall biocatalytic pathway for the production of Ethyl (S)-4-cyano-3-hydroxybutyrate is depicted below. It involves two key enzymatic steps and a cofactor regeneration system.
Caption: Biocatalytic pathway for Ethyl (S)-4-cyano-3-hydroxybutyrate production.
Experimental Protocols
The following protocols provide a step-by-step guide for the production of Ethyl (S)-4-cyano-3-hydroxybutyrate using a whole-cell biocatalyst approach.
Protocol 1: Preparation of the Whole-Cell Biocatalyst (Recombinant E. coli)
This protocol describes the cultivation of E. coli co-expressing a carbonyl reductase and glucose dehydrogenase for the asymmetric reduction step. A similar protocol can be used for expressing the halohydrin dehalogenase.
1. Materials:
E. coli BL21(DE3) strain harboring the expression plasmid for carbonyl reductase and glucose dehydrogenase.
Prepare the reaction mixture in a suitable vessel. For a 100 mL reaction, combine:
50 mL of 100 mM phosphate buffer (pH 7.0).
5-10 g of wet E. coli cells.
1.5-2.0 molar equivalents of glucose relative to the substrate.
Pre-incubate the mixture at 30°C with shaking for 30 minutes to activate the cells.
Add ethyl 4-chloro-3-oxobutanoate to a final concentration of 50-200 mM. The substrate can be added neat or dissolved in a minimal amount of a water-miscible solvent. For higher substrate concentrations, a biphasic system with an organic solvent like n-butyl acetate can be employed to reduce substrate and product inhibition.
Incubate the reaction at 30°C with shaking (e.g., 200 rpm).
Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) for substrate consumption and product formation.
Once the reaction is complete (typically within 12-24 hours), proceed to cell removal by centrifugation. The supernatant containing the product can be used for the next step or for product purification.
This protocol describes the conversion of ethyl (R)-4-chloro-3-hydroxybutanoate to ethyl (S)-4-cyano-3-hydroxybutyrate. Caution: This reaction involves sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Materials:
Supernatant from Protocol 2 containing ethyl (R)-4-chloro-3-hydroxybutanoate or purified ethyl (R)-4-chloro-3-hydroxybutanoate.
Recombinant E. coli whole cells expressing halohydrin dehalogenase.
Sodium cyanide (NaCN).
Phosphate buffer (100 mM, pH 7.0-8.0).
Ethyl acetate for extraction.
2. Procedure:
To the reaction mixture containing ethyl (R)-4-chloro-3-hydroxybutanoate (e.g., 100 mM), add the whole-cell biocatalyst expressing halohydrin dehalogenase (5-10 g wet cells per 100 mL).
Slowly add a solution of sodium cyanide to the reaction mixture, maintaining the pH between 7.0 and 7.5. The molar ratio of NaCN to the substrate is typically 1.5-2.5:1.[1]
Incubate the reaction at a controlled temperature, typically 30-40°C, with gentle stirring.
Monitor the reaction by GC or HPLC until the conversion of the starting material is complete (typically 10-20 hours).
After the reaction, remove the cells by centrifugation.
Extract the supernatant with an equal volume of ethyl acetate three times.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 4: Purification of Ethyl (S)-4-cyano-3-hydroxybutyrate
This protocol outlines a general procedure for the purification of the final product.
1. Materials:
Crude product from Protocol 3.
Silica gel for column chromatography.
Solvent system for chromatography (e.g., hexane/ethyl acetate gradient).
2. Procedure:
Dissolve the crude product in a minimal amount of the chromatography eluent.
Load the sample onto a silica gel column pre-equilibrated with the starting eluent (e.g., 90:10 hexane/ethyl acetate).
Elute the product using a gradient of increasing ethyl acetate concentration.
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl (S)-4-cyano-3-hydroxybutyrate.
Characterize the final product by NMR and mass spectrometry and determine the enantiomeric excess by chiral HPLC.
Data Presentation
The following tables summarize quantitative data from various studies on the whole-cell biocatalytic production of chiral hydroxybutanoates, which are precursors to or the target cyano-compound.
Table 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
The following diagram illustrates the general workflow for the whole-cell biocatalytic production of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Caption: Overall experimental workflow for the production process.
Logical Relationship of Key Parameters
The success of the whole-cell biocatalysis is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Key parameters influencing the final product yield.
Application Notes and Protocols for the Immobilized Enzyme Catalysis of Ethyl (S)-4-cyano-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate (S-CHBE), a k...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate (S-CHBE), a key chiral intermediate in the synthesis of various pharmaceuticals. The protocols focus on the use of immobilized carbonyl reductase (KRED) for the asymmetric reduction of ethyl 4-cyano-3-oxobutanoate (COBE). This method offers high enantioselectivity, excellent yields, and improved process sustainability through enzyme immobilization and recycling. Various immobilization techniques are discussed, and quantitative data from multiple studies are presented to facilitate comparison and optimization.
Introduction
Chiral β-hydroxy nitriles are crucial building blocks in the pharmaceutical industry, with Ethyl (S)-4-cyano-3-hydroxybutyrate being a prominent precursor for several blockbuster drugs.[1] Traditional chemical synthesis of such chiral molecules often involves multiple steps, harsh reaction conditions, and the use of expensive and toxic reagents. Biocatalysis, utilizing enzymes such as carbonyl reductases (KREDs), presents a green and efficient alternative for the synthesis of enantiomerically pure compounds.[2]
The asymmetric reduction of a prochiral ketone, ethyl 4-cyano-3-oxobutanoate, by a stereoselective KRED yields the desired (S)-enantiomer of CHBE with high purity.[3] However, the practical application of free enzymes in industrial processes is often hampered by their instability, difficulty in recovery, and reuse. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support, which enhances its stability, simplifies product separation, and allows for repeated use of the biocatalyst.[4]
This application note details protocols for the immobilization of KREDs and their application in the synthesis of S-CHBE. It also provides a summary of performance data from various immobilization strategies to guide researchers in selecting and optimizing their biocatalytic process.
Enzymatic Reaction Pathway
The core of this biocatalytic process is the asymmetric reduction of the ketone group in ethyl 4-cyano-3-oxobutanoate to a hydroxyl group, yielding the chiral center in Ethyl (S)-4-cyano-3-hydroxybutyrate. This reaction is catalyzed by a ketoreductase (KRED) and requires a cofactor, typically NADPH, which is oxidized to NADP+ during the reaction. To make the process economically viable, the NADPH is continuously regenerated using a secondary enzyme system, such as glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone.
Figure 1: Enzymatic synthesis of S-CHBE with cofactor regeneration.
Experimental Protocols
Protocol 1: Co-immobilization of KRED and GDH by Entrapment in Polyvinyl Alcohol (PVA) Gel
This protocol describes the co-immobilization of a ketoreductase and a glucose dehydrogenase within a polyvinyl alcohol (PVA) matrix, a gentle entrapment method suitable for preserving enzyme activity.[1][5]
Materials:
Ketoreductase (KRED) solution (e.g., from Hansenula polymorpha)
Glucose Dehydrogenase (GDH) solution (e.g., from Bacillus megaterium)
Polyvinyl alcohol (PVA), 10% (w/v) solution
Boric acid solution, saturated
Potassium phosphate buffer (0.1 M, pH 6.5)
Deionized water
Procedure:
Enzyme Preparation: Prepare solutions of KRED and GDH in 0.1 M potassium phosphate buffer (pH 6.5). The optimal ratio of the enzymes should be determined empirically, but a starting point can be a weight ratio of 25:1 (KRED:GDH).[5]
Mixing: In a cooled beaker, mix the KRED and GDH solutions with the 10% PVA solution. Gently stir to ensure a homogenous mixture.
Particle Formation: Add the enzyme-PVA mixture dropwise into a gently stirring saturated boric acid solution. This will cause the formation of gel particles as boric acid acts as a cross-linking agent for PVA.
Curing: Allow the particles to cure in the boric acid solution for at least 1 hour at 4°C.
Washing: Decant the boric acid solution and wash the immobilized enzyme particles thoroughly with 0.1 M potassium phosphate buffer (pH 6.5) to remove any residual boric acid and unbound enzyme.
Storage: The co-immobilized enzyme particles can be stored in the phosphate buffer at 4°C for short-term use. For long-term storage, storing at -80°C without any buffer has been shown to be effective.[1][5]
Protocol 2: Immobilization of His-tagged KRED via Metal Affinity
This protocol is suitable for recombinant KREDs that have been engineered with a polyhistidine-tag (His-tag). The immobilization is based on the affinity of the His-tag to chelated metal ions on the support surface, which often results in a high degree of enzyme orientation and activity.[6][7]
Materials:
His-tagged KRED solution
Affinity chromatography support (e.g., Chromalite MIDA/Ni or Ni-NTA agarose)
Binding buffer (e.g., 50 mM phosphate buffer with 300 mM NaCl, pH 8.0)
Washing buffer (Binding buffer with a low concentration of imidazole, e.g., 20 mM)
Deionized water
Procedure:
Support Preparation: Equilibrate the affinity support with the binding buffer according to the manufacturer's instructions.
Immobilization: Add the His-tagged KRED solution to the equilibrated support. Gently agitate the suspension for 2 hours at room temperature to allow for binding.
Washing: Remove the supernatant and wash the support with the washing buffer to remove any non-specifically bound proteins.
Final Wash: Wash the support with the binding buffer (without imidazole) to remove any remaining imidazole.
Storage: The immobilized KRED can be stored in a suitable buffer at 4°C.
Protocol 3: Asymmetric Reduction of COBE using Immobilized KRED
This protocol outlines the batch reaction for the synthesis of S-CHBE using the immobilized KRED-GDH biocatalyst.
Materials:
Immobilized KRED-GDH (from Protocol 3.1 or a combination of individually immobilized enzymes)
Ethyl 4-cyano-3-oxobutanoate (COBE)
Glucose
NADP+
Potassium phosphate buffer (0.1 M, pH 6.5)
Organic solvent (e.g., n-butyl acetate, if using a two-phase system)
Ethyl acetate for extraction
Sodium sulfate (anhydrous) for drying
Procedure:
Reaction Setup: In a temperature-controlled reactor vessel, prepare the reaction mixture containing:
0.1 M potassium phosphate buffer (pH 6.5)
35 mM Ethyl 4-cyano-3-oxobutanoate (COBE)
100 mM Glucose
1 mM NADP+
Enzyme Addition: Add the immobilized KRED-GDH particles to the reaction mixture (e.g., 20% w/v).[5]
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C). Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.
Product Isolation (for a single-phase aqueous system):
Once the reaction is complete, separate the immobilized enzyme by filtration or centrifugation.
Saturate the aqueous phase with NaCl.
Extract the product, S-CHBE, with ethyl acetate.
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Enzyme Recycling: The recovered immobilized enzyme can be washed with buffer and reused for subsequent batches.
Data Presentation
The performance of immobilized KREDs can vary significantly depending on the enzyme, support material, and immobilization method. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Immobilization Methods for Ketoreductases
Immobilization Method
Support Material
Enzyme(s)
Key Advantages
Ref.
Entrapment
Polyvinyl alcohol (PVA) gel
KRED & GDH
High stability (reusable for 18+ cycles), gentle method
The overall process, from enzyme immobilization to the final product, can be visualized as a multi-step workflow. The choice of the specific path may depend on the availability of a His-tagged enzyme and the desired scale of the reaction.
Figure 2: General workflow for S-CHBE synthesis using immobilized KRED.
Conclusion
The use of immobilized carbonyl reductases offers a robust and efficient platform for the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate. The choice of immobilization technique significantly impacts the performance of the biocatalyst, with methods like affinity binding and entrapment showing excellent results in terms of activity and stability. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to implement and optimize this green and sustainable manufacturing process. Further developments in protein engineering and bioprocess optimization are expected to enhance the industrial applicability of this technology.
Application Notes and Protocols for the Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate using Halohydrin Dehalogenase
Introduction Halohydrin dehalogenases (HHDHs) are versatile biocatalysts that facilitate the synthesis of enantiomerically pure compounds, making them highly valuable in the pharmaceutical and fine chemical industries.[1...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Halohydrin dehalogenases (HHDHs) are versatile biocatalysts that facilitate the synthesis of enantiomerically pure compounds, making them highly valuable in the pharmaceutical and fine chemical industries.[1] These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides.[2][3][4] A key feature of HHDHs is their ability to utilize various nucleophiles, such as cyanide (CN⁻), azide (N₃⁻), and nitrite (NO₂⁻), to open the epoxide ring, leading to the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.[2][5][6]
One of the most significant industrial applications of HHDHs is in the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate, a crucial chiral intermediate for the production of the cholesterol-lowering drug, atorvastatin (Lipitor).[2][7] The enzymatic process typically starts with Ethyl (S)-4-chloro-3-hydroxybutyrate. The HHDH catalyzes an intramolecular nucleophilic displacement to form an epoxide intermediate, which is subsequently opened by a cyanide ion. This reaction sequence results in an inversion of stereochemistry at the chiral center, yielding the (R)-enantiomer of the final product.[8]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate using halohydrin dehalogenase, targeting researchers, scientists, and professionals in drug development.
Reaction Pathway
The enzymatic synthesis involves a two-step, one-pot reaction catalyzed by halohydrin dehalogenase.
Caption: Enzymatic conversion of Ethyl (S)-4-chloro-3-hydroxybutyrate to Ethyl (R)-4-cyano-3-hydroxybutyrate.
Data Presentation
The following tables summarize the quantitative data from various studies on the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate using different halohydrin dehalogenases.
Table 1: Performance of Different Halohydrin Dehalogenases
This protocol is based on the use of whole E. coli cells expressing a recombinant halohydrin dehalogenase.
1. Enzyme Preparation (Recombinant Expression):
Transform E. coli BL21(DE3) cells with a suitable expression vector containing the gene for the desired halohydrin dehalogenase (e.g., HHDH-PL).
Culture the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
Continue the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to allow for proper protein folding.
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C) and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5). The cell paste can be used directly or lyophilized for storage.
2. Biocatalytic Synthesis:
Prepare a reaction mixture in a suitable reactor vessel containing an aqueous buffer (e.g., phosphate buffer, pH 7.0-7.5).
Add Ethyl (S)-4-chloro-3-hydroxybutyrate to the desired final concentration (e.g., 200 g/L).[9]
Add the prepared whole cells (e.g., 40 g/L lyophilized cells).[9]
Slowly add a solution of sodium cyanide (NaCN) while maintaining the pH of the reaction mixture between 7.0 and 7.5.[11] The molar ratio of NaCN to the substrate should be in the range of 1.5:1 to 2.5:1.[13]
Maintain the reaction temperature at 40-60°C with constant stirring.[12][13]
Monitor the progress of the reaction by taking samples periodically and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Once the substrate conversion is complete (typically >98%), stop the reaction.
3. Product Isolation and Purification:
Adjust the pH of the reaction mixture to 2-3 using an acid (e.g., H₂SO₄) to quench the reaction and protonate any remaining cyanide.
Extract the product, Ethyl (R)-4-cyano-3-hydroxybutyrate, from the aqueous phase using an organic solvent such as ethyl acetate.[12]
Combine the organic phases and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.[12]
Protocol 2: Synthesis using Immobilized Halohydrin Dehalogenase
This protocol offers the advantage of enzyme reusability and simplified product purification.
1. Enzyme Immobilization:
Prepare a solution of the purified halohydrin dehalogenase.
Add an adsorption resin to the enzyme solution and allow the enzyme to adsorb onto the support.
Introduce a bifunctional cross-linking agent (e.g., glutaraldehyde) to crosslink the enzyme molecules on the support, enhancing stability.
Separate the immobilized enzyme from the solution by filtration and wash thoroughly to remove any unbound enzyme and cross-linker.
2. Biocatalytic Synthesis:
In a reactor, suspend the immobilized HHDH in an aqueous buffer (pH 6.5-8.0).[12]
Add Ethyl (S)-4-chloro-3-hydroxybutyrate as the substrate. The weight ratio of the immobilized enzyme to the substrate can be in the range of 1:10 to 1:40.[12]
Add a cyanide salt (e.g., NaCN or KCN) to the reaction mixture.
Maintain the reaction temperature at 40-60°C, with 50°C being optimal in some cases.[12]
Monitor the reaction progress as described in Protocol 1.
3. Product Isolation and Enzyme Recovery:
After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.
Treat the filtrate to remove excess cyanide (e.g., by desorption under vacuum).[12]
Extract the product with ethyl acetate and purify as described in Protocol 1. A yield of over 91% with an e.e. value of 99% has been reported using this method.[12]
Visualizations
Experimental Workflow for Whole-Cell Catalysis
Caption: Workflow for the whole-cell biocatalytic synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate.
Technical Support Center: Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of E...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of Ethyl (S)-4-cyano-3-hydroxybutyrate synthesis.
Troubleshooting Guide
Low product yield and enantiomeric excess are common challenges encountered during the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate. This guide addresses specific issues and provides potential solutions.
Issue
Potential Cause
Recommended Solution
Low Yield
Sub-optimal reaction conditions: Temperature, pH, or reaction time may not be ideal for the specific enzyme or catalyst being used.
Systematically optimize reaction parameters. For enzymatic reactions, conduct small-scale experiments to determine the optimal pH (typically between 6.0 and 8.0) and temperature (often in the range of 25-40°C). Monitor the reaction progress over time to identify the optimal reaction duration.
Enzyme/Catalyst inactivation: The enzyme or catalyst may be denatured or inhibited by reaction components or conditions.
Ensure the enzyme is handled and stored correctly. For enzymatic reactions, consider using immobilized enzymes to improve stability and reusability. In chemical synthesis, ensure the catalyst is not poisoned by impurities in the starting materials or solvents.
Poor substrate quality: The starting material, ethyl 4-cyano-3-oxobutanoate, may contain impurities that interfere with the reaction.
Use high-purity starting materials. If necessary, purify the substrate before use.
Product degradation: The product may be unstable under the reaction or work-up conditions.
Analyze the reaction mixture for byproducts to identify potential degradation pathways. Modify the work-up procedure to minimize product loss, for example, by using milder extraction and purification techniques.
Low Enantiomeric Excess (ee)
Incorrect enzyme/catalyst: The chosen enzyme or catalyst may not have the desired stereoselectivity for the (S)-enantiomer.
Screen different enzymes or catalysts. For enzymatic synthesis, microorganisms like Klebsiella pneumoniae have been reported to produce the (S)-enantiomer with high enantioselectivity.[1]
Presence of competing enzymes: In whole-cell biocatalysis, other enzymes in the microorganism may produce the undesired (R)-enantiomer.
Consider using a purified enzyme or a genetically engineered microorganism that overexpresses the desired reductase and lacks competing enzymes.
Racemization of the product: The chiral center of the product may racemize under the reaction or work-up conditions.
Optimize the reaction pH and temperature to minimize racemization. Use a milder work-up procedure and avoid harsh acidic or basic conditions.
Incomplete Conversion
Insufficient enzyme/catalyst loading: The amount of enzyme or catalyst may be too low for the amount of substrate.
Increase the enzyme or catalyst loading. However, be mindful of the cost implications.
Cofactor limitation (for enzymatic reactions): The regeneration of the cofactor (e.g., NADPH) may be the rate-limiting step.
For enzymatic reactions requiring a cofactor, ensure an efficient cofactor regeneration system is in place. This can involve using a co-substrate like isopropanol or glucose/glucose dehydrogenase.
Substrate or product inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.
Implement a substrate feeding strategy to maintain a low but constant substrate concentration. Consider in-situ product removal to alleviate product inhibition.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate?
A1: Enzymatic reduction of ethyl 4-cyano-3-oxobutanoate is a highly effective method. Specifically, the use of the microorganism Klebsiella pneumoniae has been shown to produce Ethyl (S)-4-cyano-3-hydroxybutyrate with a yield of 83.1% and an enantiomeric excess (ee) of 95.4%.[1] This biocatalytic approach offers high stereoselectivity under mild reaction conditions.
Q2: How can I improve the enantioselectivity of the enzymatic reduction?
A2: To improve enantioselectivity, consider the following:
Enzyme Selection: The choice of enzyme is critical. Different microorganisms or purified enzymes will exhibit different selectivities. Screening various reductases is recommended.
Reaction Conditions: Optimize the pH, temperature, and solvent system. These parameters can significantly influence the enzyme's conformation and, consequently, its stereoselectivity.
Whole Cells vs. Purified Enzymes: While whole-cell biocatalysts are often more cost-effective, they may contain competing enzymes that produce the undesired enantiomer. Using a purified enzyme can lead to higher enantiomeric excess.
Immobilization: Immobilizing the enzyme can sometimes enhance its stability and selectivity.
Q3: What are common byproducts in this synthesis, and how can they be minimized?
A3: A common byproduct is the corresponding (R)-enantiomer. Its formation can be minimized by using a highly stereoselective enzyme and optimizing reaction conditions. Other potential byproducts can arise from the degradation of the starting material or product. Maintaining a neutral pH and moderate temperatures can help reduce the formation of these impurities.
Q4: What is a suitable method for purifying the final product?
A4: After the reaction, the product is typically extracted from the aqueous phase using an organic solvent like ethyl acetate. The combined organic extracts are then dried and the solvent is removed under reduced pressure. For higher purity, column chromatography on silica gel is a common and effective purification method.
Q5: How does the concentration of the starting material affect the reaction?
A5: The concentration of the starting material, ethyl 4-cyano-3-oxobutanoate, can have a significant impact on the reaction. High substrate concentrations can lead to substrate inhibition, where the enzyme's active site becomes saturated, reducing the reaction rate. It is often beneficial to perform the reaction at a lower substrate concentration or to use a fed-batch approach where the substrate is added gradually over time.
Experimental Protocols
Enzymatic Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate using Klebsiella pneumoniae
This protocol is a general guideline based on reported methods for the enzymatic reduction of β-keto esters. Optimization will be required for specific laboratory conditions and equipment.
1. Microorganism and Culture Conditions:
Microorganism: Klebsiella pneumoniae (a specific strain known for (S)-selective reduction of β-keto esters should be used).
Culture Medium: A suitable growth medium for Klebsiella pneumoniae, typically containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
Cultivation: Inoculate the sterile medium with a fresh culture of Klebsiella pneumoniae. Incubate at the optimal temperature (e.g., 30°C) with shaking for a specified period (e.g., 24-48 hours) to reach the desired cell density.
2. Enzyme Preparation (Whole-Cell Biocatalyst):
Harvest the cells by centrifugation.
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).
The washed cells can be used directly as a whole-cell biocatalyst or can be permeabilized to improve substrate and product transport across the cell membrane.
3. Enzymatic Reduction Reaction:
In a reaction vessel, prepare a buffered solution (e.g., phosphate buffer, pH 7.0).
Add the whole-cell biocatalyst (a predetermined amount based on cell weight or activity).
Add the substrate, ethyl 4-cyano-3-oxobutanoate, to the desired concentration (e.g., 10 mM).[1]
If required, add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.
Monitor the reaction progress by periodically taking samples and analyzing them by a suitable method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.
4. Product Isolation and Purification:
Once the reaction has reached the desired conversion, stop the reaction by removing the biocatalyst (e.g., by centrifugation).
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
Remove the solvent under reduced pressure to obtain the crude product.
If necessary, purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for Ethyl (S)-4-cyano-3-hydroxybutyrate
Optimizing pH and temperature for enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate. This guide focuses on troubleshooting and frequently asked questions related to the optimization of reaction pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzymatic route for synthesizing Ethyl (S)-4-cyano-3-hydroxybutyrate?
A1: The most prevalent enzymatic method is the asymmetric reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate, using a ketoreductase (KRED). This reaction requires a cofactor, typically NADPH or NADH, which is often regenerated in situ using a secondary enzyme system like glucose dehydrogenase (GDH) with glucose or an alcohol dehydrogenase with a secondary alcohol like isopropanol.[1]
Q2: What are the typical optimal pH and temperature ranges for ketoreductases in this synthesis?
A2: Generally, most ketoreductases exhibit optimal activity in a pH range of 6.0 to 8.0. The optimal temperature can vary more widely, but many KREDs function well between 25°C and 40°C.[1] It is crucial to determine the specific optimum for the particular enzyme being used, as activity can decrease sharply outside of this range.
Q3: Why is cofactor regeneration important in this enzymatic synthesis?
A3: The cofactor (NADPH or NADH) is a stoichiometric reactant in the reduction of ethyl 4-cyano-3-oxobutanoate. These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. An in-situ regeneration system, where a cheaper substrate (e.g., glucose, isopropanol) is used to regenerate the reduced cofactor, is essential for a cost-effective process.
Q4: Can the substrate, ethyl 4-cyano-3-oxobutanoate, cause issues during the reaction?
A4: Yes, β-keto esters like ethyl 4-cyano-3-oxobutanoate can be unstable in aqueous solutions, particularly at non-neutral pH and elevated temperatures. Substrate inhibition of the ketoreductase can also occur at high concentrations. Gradual feeding of the substrate is a common strategy to mitigate these issues.
Troubleshooting Guide
Issue 1: Low Conversion/Yield
Q: My reaction shows low conversion of ethyl 4-cyano-3-oxobutanoate. What are the potential causes and how can I troubleshoot this?
A: Low conversion can be due to several factors. Follow this troubleshooting workflow:
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low conversion in ketoreductase reactions.
Issue 2: Low Enantiomeric Excess (e.e.)
Q: The conversion is good, but the enantiomeric excess (e.e.) of my Ethyl (S)-4-cyano-3-hydroxybutyrate is below the desired level (>99%). What can I do?
A: Low enantioselectivity is a common challenge. The following factors can influence the stereochemical outcome of the reaction:
Troubleshooting Workflow for Low Enantioselectivity
Challenges in the chemical synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the chemical and enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate. Frequently Asked Questions (...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the chemical and enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Ethyl (S)-4-cyano-3-hydroxybutyrate?
A1: The main synthetic strategies involve either chemical or enzymatic methods. Enzymatic routes are often preferred for their high stereoselectivity. Common approaches include:
Asymmetric reduction of ethyl 4-cyano-3-oxobutanoate: This is a popular method that employs a ketoreductase (KRED) enzyme to stereoselectively reduce the ketone group.
Cyanation of (S)-ethyl 4-chloro-3-hydroxybutyrate: This chemo-enzymatic route often utilizes a halohydrin dehalogenase to catalyze the substitution of chlorine with a cyano group.[1][2]
Hydrolysis of 3-hydroxyglutaronitrile: This method uses a nitrilase enzyme for the desymmetrization of a prochiral dinitrile.[3]
Multi-step chemical synthesis: These routes can start from various chiral precursors like L-malic acid or (S)-epichlorohydrin, but may involve more steps and potentially lower overall yields.[1]
Q2: What are the critical parameters to control during the enzymatic synthesis?
A2: For successful enzymatic synthesis, it is crucial to control the following parameters:
pH: Enzymes have optimal pH ranges for activity and stability. For instance, the cyanation of (S)-ethyl 4-chloro-3-hydroxybutyrate using halohydrin dehalogenase is typically performed at a pH between 6.5 and 8.0.[1]
Temperature: Enzyme activity is highly dependent on temperature. The aforementioned halohydrin dehalogenase reaction is often conducted between 40-60°C.[1]
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, affecting the enzyme's catalytic efficiency.
Enzyme Loading: The amount of enzyme used will directly impact the reaction rate.
Cofactor Regeneration: For reductase-catalyzed reactions, an efficient cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is essential for driving the reaction to completion.
Troubleshooting Guide
Low Yield
Problem: The final yield of Ethyl (S)-4-cyano-3-hydroxybutyrate is lower than expected.
Potential Cause
Troubleshooting Steps
Incomplete Reaction
- Monitor the reaction progress using techniques like GC or HPLC to ensure it has gone to completion.[2] - If using an enzymatic method, check the activity of the enzyme. Consider adding a second batch of the enzyme if the reaction stalls.[4] - For reductase-catalyzed reactions, ensure the cofactor regeneration system is active.
Product Degradation
- Avoid extreme pH and high temperatures during workup and purification. - Minimize the time the product is in solution, especially in acidic or basic conditions.
Sub-optimal Reaction Conditions
- Re-optimize the pH, temperature, and substrate concentration for your specific enzyme or catalyst. - For enzymatic reactions, ensure the buffer system is appropriate and at the correct concentration.
Losses During Extraction and Purification
- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous phase.[1] - Optimize purification methods. If using column chromatography, select the appropriate stationary and mobile phases to avoid product loss. For distillation, ensure the vacuum and temperature are optimized to prevent degradation.
Side Reactions
- In chemical synthesis, unwanted side reactions can consume starting materials or the product. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation.
Low Enantioselectivity (ee%)
Problem: The enantiomeric excess (ee%) of the (S)-enantiomer is below the desired level.
Potential Cause
Troubleshooting Steps
Sub-optimal Enzyme or Catalyst
- Screen different enzymes or catalysts. For example, various ketoreductases exhibit different selectivities. - Ensure the chiral catalyst used in a chemical synthesis is of high optical purity.
Racemization of Product
- The product may racemize under certain pH or temperature conditions. Ensure that the workup and purification steps are performed under mild conditions.
Incorrect Reaction Temperature
- Enantioselectivity can be temperature-dependent. Try running the reaction at a lower temperature, which often improves enantioselectivity, though it may slow down the reaction rate.
Presence of Inhibitors
- Impurities in the starting material or solvent can sometimes inhibit the enzyme or catalyst, leading to lower selectivity. Use high-purity reagents and solvents.
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess values reported for different synthetic routes.
Table 1: Enzymatic Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate
Protocol 1: Enzymatic Synthesis using Immobilized Halohydrin Dehalogenase
This protocol is adapted from a patented procedure for the synthesis of (R)-4-cyano-3-hydroxybutyrate, which can be conceptually applied for the (S)-enantiomer with the appropriate starting material.[1]
Materials:
(S)-4-chloro-3-hydroxybutyrate
Sodium cyanide (NaCN) solution (30 wt%)
Dilute sulfuric acid (30 wt%)
Immobilized halohydrin dehalogenase
Ethyl acetate
Water
Procedure:
In a reaction vessel, combine water and a 30 wt% sodium cyanide solution.
Slowly adjust the pH to 8.0 using a 30 wt% dilute sulfuric acid solution.
Add (S)-4-chloro-3-hydroxybutyrate to the reaction mixture.
Adjust the pH to 7.0 ± 0.2 with the 30 wt% sodium cyanide solution.
Gradually heat the mixture to 50°C.
Add the immobilized halohydrin dehalogenase.
Maintain the pH at 7.0 ± 0.2 by the controlled addition of the sodium cyanide solution.
Monitor the reaction progress by GC. If the reaction slows, a second portion of the enzyme can be added.
Once the substrate is consumed (e.g., <1% remaining), terminate the reaction.
Cool the reaction mixture and filter to recover the immobilized enzyme.
Extract the filtrate with ethyl acetate (3 times).
Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.
The crude product can be further purified by recrystallization or distillation.
Visualizations
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in the synthesis.
Technical Support Center: Enhancing Enantioselectivity in Ethyl (S)-4-cyano-3-hydroxybutyrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyra...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate. The focus is on enhancing enantioselectivity and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Ethyl (S)-4-cyano-3-hydroxybutyrate with high enantioselectivity?
A1: The most common and effective methods involve the asymmetric reduction of a precursor, ethyl 4-cyano-3-oxobutanoate.[1] This is typically achieved through biocatalytic methods using enzymes like ketoreductases, often found in whole-cell systems such as Klebsiella pneumoniae or with isolated enzymes.[2] Chemical methods using chiral metal-catalyzed hydrogenation are also employed.[1]
Q2: I am experiencing low enantiomeric excess (e.e.). What are the likely causes?
A2: Low enantioselectivity can stem from several factors. If using an enzymatic method, the choice of biocatalyst is critical, as different enzymes exhibit varying stereoselectivities.[3] Reaction conditions such as pH, temperature, and substrate concentration also play a significant role. For instance, suboptimal pH can lead to decreased enzyme activity and selectivity. High substrate concentrations can sometimes lead to substrate inhibition or the formation of byproducts, affecting the enantiomeric purity of the product.
Q3: Can the choice of solvent impact the enantioselectivity of the reaction?
A3: Yes, the solvent system can have a profound effect on enzyme-catalyzed reactions. In some cases, aqueous systems can lead to substrate instability or product inhibition. The use of an organic solvent-water diphasic system, such as n-butyl acetate-water, has been shown to overcome these limitations and improve reaction efficiency.[4] Ionic liquids have also been explored as eco-friendly co-solvents to enhance the solubility of substrates and improve catalytic efficiency.[5][6]
Q4: How can I improve the overall yield of my synthesis?
A4: Improving the yield involves optimizing several parameters. Ensure complete conversion of the starting material by monitoring the reaction progress using techniques like GC or HPLC.[7] For enzymatic reactions, cofactor regeneration is crucial for driving the reaction to completion. Using a coupled-enzyme system, for example with glucose dehydrogenase to regenerate NADPH, is a common strategy.[4] Downstream processing, including extraction and purification steps, should also be optimized to minimize product loss. Recrystallization of the final product can also help in improving both yield and enantiomeric purity.[8]
Q5: What is the role of pH in the enzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate?
A5: pH is a critical parameter in enzyme-catalyzed reactions as it affects the ionization state of the enzyme's active site and the substrate, which in turn influences enzyme activity and stability. For the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate using halohydrin dehalogenase, for example, the reaction is typically carried out in an aqueous phase at a pH between 6 and 8.[7] It is essential to maintain the optimal pH for the specific enzyme being used to ensure high catalytic activity and enantioselectivity.
Troubleshooting Guides
Low Enantiomeric Excess (e.e.)
Potential Cause
Recommended Solution
Suboptimal Enzyme Choice
Screen different commercially available ketoreductases or microbial strains known for high (S)-selectivity. For example, Klebsiella pneumomiae has been shown to produce the (S)-enantiomer with high e.e.[2]
Incorrect Reaction Temperature
Optimize the reaction temperature. While a higher temperature may increase the reaction rate, it can negatively impact enantioselectivity. Perform a temperature screening study (e.g., 25°C, 30°C, 37°C) to find the optimal balance.[8]
Non-optimal pH
The pH of the reaction medium is crucial for enzyme activity and selectivity. Calibrate your pH meter and adjust the buffer accordingly. The optimal pH can vary depending on the enzyme used, but a range of pH 6-8 is common for many enzymatic reductions.[7]
High Substrate Concentration
High concentrations of the starting material, ethyl 4-cyano-3-oxobutanoate, can lead to substrate inhibition or the formation of racemic byproducts. Try lowering the initial substrate concentration or use a fed-batch approach.
Inadequate Cofactor Regeneration
Inefficient regeneration of the cofactor (e.g., NADPH) can stall the reaction and affect enantioselectivity. Ensure your cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is working efficiently.
Low Reaction Conversion/Yield
Potential Cause
Recommended Solution
Enzyme Inactivation
The enzyme may be inactivated by the substrate, product, or reaction conditions. Consider using a biphasic system (e.g., water/n-butyl acetate) to reduce the concentration of inhibitory compounds in the aqueous phase.[4] Immobilization of the enzyme can also improve its stability.[9]
Insufficient Cofactor
The amount of cofactor (NADPH or NADH) may be limiting. Increase the concentration of the cofactor and ensure the regeneration system is robust.
Poor Substrate Solubility
The substrate, ethyl 4-cyano-3-oxobutanoate, may have limited solubility in the aqueous buffer. The use of co-solvents like isopropanol or ionic liquids can improve solubility.[5][7]
Suboptimal Reaction Time
The reaction may not have reached completion. Monitor the reaction progress over a longer period using GC or HPLC to determine the optimal reaction time.
Product Degradation
The product, Ethyl (S)-4-cyano-3-hydroxybutyrate, may be unstable under the reaction or workup conditions. Ensure prompt extraction and purification of the product after the reaction is complete.
Experimental Protocols
General Protocol for Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.
Preparation of the Reaction Mixture:
In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM phosphate buffer) at the optimal pH for your chosen enzyme (typically pH 6.0-8.0).
Add the cofactor (e.g., NADPH) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
Add the substrate, ethyl 4-cyano-3-oxobutanoate, to the desired concentration (e.g., 10-20 mM).[2] For higher concentrations, a fed-batch strategy or a biphasic system may be necessary.
Enzyme Addition and Reaction:
Add the biocatalyst (whole cells or isolated enzyme) to the reaction mixture.
Maintain the reaction at the optimal temperature with gentle agitation.
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine substrate conversion and enantiomeric excess.
Workup and Product Isolation:
Once the reaction has reached the desired conversion, terminate the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).
Separate the organic layer containing the product.
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product by column chromatography or distillation to obtain pure Ethyl (S)-4-cyano-3-hydroxybutyrate.
Troubleshooting low conversion rates in biocatalytic reduction
Technical Support Center: Biocatalytic Reduction Welcome to the Technical Support Center for Biocatalytic Reduction. This resource is designed for researchers, scientists, and drug development professionals to troublesho...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Biocatalytic Reduction
Welcome to the Technical Support Center for Biocatalytic Reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in biocatalytic reduction experiments, with a focus on ketoreductase (KRED) catalyzed reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance the efficiency of your experiments.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in biocatalytic reductions can be attributed to a variety of factors. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issue.[1] This guide will walk you through the most common causes and their solutions.
Logical Workflow for Troubleshooting
The following diagram illustrates a step-by-step process for diagnosing the cause of low conversion in your biocatalytic reduction.
Caption: A logical workflow for troubleshooting low conversion rates in biocatalytic reactions.
Frequently Asked Questions (FAQs)
Category 1: Reaction Conditions
Q1: My biocatalytic reaction shows a low conversion rate. What are the most common causes related to reaction conditions?
A1: The most common issues include suboptimal pH and temperature, and inadequate mixing.[1] Enzymes have a narrow optimal range for these parameters, and deviations can significantly reduce activity.
Q2: How do I determine the optimal pH and temperature for my ketoreductase (KRED)?
A2: To determine the optimal pH, you should screen a range of buffers with varying pH values. For temperature optimization, incubate the reaction at different temperatures and measure the initial reaction rates.[1] The conditions yielding the highest activity are considered optimal. Refer to Protocol 1 and Protocol 2 for detailed methodologies.
Data Presentation: Optimal Conditions for Commercial KREDs
Q3: Could the choice of buffer or co-solvent be affecting my conversion rate?
A3: Yes. The buffer components can influence enzyme activity. It is advisable to screen different buffer systems. Co-solvents are often necessary to solubilize hydrophobic substrates but can also impact enzyme stability and activity.[5] It is crucial to find a balance where the substrate is soluble, and the enzyme retains high activity.
Data Presentation: Effect of Co-solvents on KRED Activity
KRED from
Co-solvent (v/v)
Relative Activity (%)
Bacillus sp. (AKR3-2-9)
10% Methanol
~90
10% Ethanol
~85
10% Isopropanol
~110
10% Acetonitrile
~80
10% DMSO
~95
Data adapted from a study on an aldo-keto reductase from Bacillus sp.[6]
Category 2: Enzyme and Substrate/Product Issues
Q4: I have optimized the reaction conditions, but the conversion is still low. What should I check next?
A4: The issue could be related to the enzyme itself or interactions with the substrate or product. Potential problems include low enzyme concentration or stability, as well as substrate or product inhibition.[1]
Q5: How can I determine if my enzyme is stable under the reaction conditions?
A5: Enzyme stability can be assessed by incubating the enzyme under the reaction conditions (optimal pH, temperature, co-solvent) and measuring its activity at different time points. A significant loss of activity over time indicates instability. See Protocol 3 for a detailed enzyme stability assay.
Q6: What are substrate and product inhibition, and how can I identify them?
A6:
Substrate Inhibition: Occurs when high concentrations of the substrate bind to the enzyme in a non-productive manner, reducing the reaction rate.
Product Inhibition: The product of the reaction binds to the enzyme, inhibiting its activity. This is a common issue as the product concentration increases over time.
To identify these issues, you can perform kinetic studies by measuring the initial reaction rate at varying substrate concentrations (for substrate inhibition) or by adding the product at the beginning of the reaction and observing its effect on the initial rate (for product inhibition). Refer to Protocol 4 for a detailed methodology.
Data Presentation: Example Inhibition Constants for KREDs
Enzyme
Substrate/Product
Inhibition Type
Ki / Kp Value (mM)
AmpKR2
2-methyl-3-oxopentanoyl-pantetheine
Substrate
K_m_ = 5.38
AmpKR2 mutant
2-methyl-3-oxopentanoyl-pantetheine
Substrate
K_m_ = 8.16
Note: In this case, K_m_ values are provided, which can be indicative of binding affinity. Lower K_m_ suggests tighter binding.[7] More specific Ki and Kp values are often proprietary or not widely published.
Category 3: Cofactor Regeneration
Q7: My KRED requires a nicotinamide cofactor (NADH or NADPH). How can I ensure the cofactor is not the limiting factor?
A7: Cofactors are expensive and are therefore used in catalytic amounts with a regeneration system.[8] Low conversion can occur if this regeneration is inefficient. Common regeneration systems include using a co-substrate like isopropanol with the KRED itself (if it has alcohol dehydrogenase activity) or a coupled enzyme system, such as glucose/glucose dehydrogenase (GDH).[9]
Q8: How can I troubleshoot my cofactor regeneration system?
A8:
Increase Concentrations: Try increasing the concentration of the cofactor, the regeneration enzyme (e.g., GDH), and the co-substrate (e.g., glucose or isopropanol).
Check Component Activity: Ensure that the regeneration enzyme (if used) is active and that the cofactor has not degraded.
pH maintenance: The oxidation of the co-substrate in the regeneration system can lead to a drop in pH, which can inhibit the reaction. It is important to monitor and control the pH.
Experimental Workflow: Cofactor Regeneration System
Caption: Common cofactor regeneration systems for KRED-catalyzed reductions.
Experimental Protocols
Protocol 1: Determination of Optimal pH
Objective: To determine the pH at which the KRED exhibits maximum activity.
Materials:
Purified KRED or cell lysate
Substrate solution
NADPH/NADH solution
A series of buffers covering a pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris-HCl for pH 8-9)
Microplate reader or spectrophotometer
Methodology:
Prepare reaction mixtures in a 96-well plate or cuvettes. Each well/cuvette should contain the buffer at a specific pH, the substrate, and the cofactor.
Initiate the reaction by adding the enzyme solution.
Monitor the decrease in absorbance at 340 nm (due to NADPH/NADH oxidation) over time.
Calculate the initial reaction rate for each pH value from the linear portion of the absorbance vs. time plot.
Plot the relative activity (%) against pH to determine the optimum.
Protocol 2: Determination of Optimal Temperature
Objective: To determine the temperature at which the KRED exhibits maximum activity.
Materials:
Purified KRED or cell lysate
Substrate solution
NADPH/NADH solution
Optimal pH buffer
Water baths or incubators set at various temperatures
Methodology:
Prepare reaction mixtures containing the enzyme, substrate, and cofactor in the optimal pH buffer.
Incubate the reaction mixtures at a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).[1]
Measure the initial reaction rates at each temperature as described in Protocol 1.
Plot the relative activity (%) against temperature to identify the optimum.
Protocol 3: Enzyme Stability Assay
Objective: To evaluate the stability of the KRED under reaction conditions over time.
Materials:
Purified KRED or cell lysate
Optimal pH buffer
Incubator set at the optimal temperature
Methodology:
Incubate the enzyme solution in the optimal pH buffer at the optimal temperature.
At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the enzyme solution.[1]
Assay the activity of the withdrawn aliquot under standard conditions (as in Protocol 1 or 2).
Plot the residual enzyme activity (%) against the incubation time to determine the enzyme's stability.
Protocol 4: Substrate and Product Inhibition Assay
Objective: To determine if the reaction is inhibited by high concentrations of substrate or by the product.
Methodology for Substrate Inhibition:
Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (from low to high).
Measure the initial reaction rate for each substrate concentration.
Plot the initial reaction rate against the substrate concentration. A decrease in reaction rate at high substrate concentrations is indicative of substrate inhibition.
Methodology for Product Inhibition:
Set up a series of reactions with fixed enzyme and substrate concentrations.
Add varying concentrations of the product to these reactions from the start.
Measure the initial reaction rate for each concentration of added product.
A decrease in the initial reaction rate with increasing product concentration indicates product inhibition.[1]
Protocol 5: Analytical Monitoring of Biocatalytic Reduction by HPLC
Objective: To monitor the progress of the biocatalytic reduction by separating and quantifying the substrate and product.
Example HPLC Method:
Column: Chiral column (e.g., Chiralcel OD-H) for enantioselectivity or a standard reverse-phase C18 column for conversion.
Mobile Phase: Isocratic or gradient elution with a mixture of hexane and isopropanol for chiral separation, or acetonitrile and water for reverse-phase.
Flow Rate: 1.0 mL/min
Detection: UV at a wavelength where the substrate and/or product absorb (e.g., 254 nm for aromatic compounds).[10][11]
Injection Volume: 10 µL
Column Temperature: 30°C
Sample Preparation:
Withdraw an aliquot from the reaction mixture.
Quench the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by adding an acid.
Centrifuge the sample to pellet the enzyme and any precipitates.
Analyze the supernatant by HPLC.
Protocol 6: Chiral GC Analysis of Volatile Alcohols
Objective: To determine the enantiomeric excess (ee) of a chiral alcohol product.
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 180°C) at a rate of 5-10°C/min.
Detector: Flame Ionization Detector (FID) at 250°C.
Sample Preparation:
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or MTBE).
Dry the organic layer over anhydrous sodium sulfate.
If necessary, derivatize the alcohol to increase its volatility and improve separation (e.g., acetylation).
Inject the sample into the GC.
By systematically working through this troubleshooting guide and utilizing the provided protocols, researchers can effectively diagnose and resolve issues leading to low conversion rates in their biocatalytic reduction experiments, ultimately leading to more efficient and successful outcomes.
Navigating Chiral Purity: A Comparative Guide to Enantiomeric Excess Determination of Ethyl (S)-4-cyano-3-hydroxybutyrate
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral drug intermediates. This guide pr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral drug intermediates. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the enantiomeric excess determination of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral building block in the synthesis of various pharmaceuticals.
This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable analytical method for specific research needs.
At a Glance: Method Comparison
The selection of an analytical technique for determining the enantiomeric excess of Ethyl (S)-4-cyano-3-hydroxybutyrate hinges on factors such as required accuracy, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of HPLC, GC, and NMR spectroscopy for this application.
Often requires derivatization to increase volatility and thermal stability.
Dissolution in a deuterated solvent with the addition of a chiral solvating agent.
Instrumentation Cost
Generally higher due to high-pressure pumps and a variety of detectors.
Generally lower initial cost compared to HPLC.
Highest initial cost for the spectrometer.
Analysis Time
Typically 10-30 minutes per sample.
Can be faster than HPLC, often in the range of 5-20 minutes.
Rapid data acquisition, but sample preparation and data processing can add time.
Resolution
Good to excellent, highly dependent on the choice of chiral stationary phase and mobile phase.
Typically offers very high resolution due to the efficiency of capillary columns.
Resolution of signals is dependent on the chiral solvating agent and magnetic field strength.
Sensitivity
Good, with UV detectors being common. Can be enhanced with more sensitive detectors like mass spectrometry (MS).
Very high, especially with a Flame Ionization Detector (FID).
Generally lower sensitivity compared to chromatographic methods.
Data Interpretation
Straightforward, based on the integration of peak areas of separated enantiomers.
Straightforward, based on the integration of peak areas of separated enantiomers.
Requires identification and integration of distinct signals for each enantiomer in the presence of a chiral solvating agent.
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible determination of enantiomeric excess. The following are representative protocols for chiral HPLC, GC, and NMR analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for a broad range of chiral compounds.
Instrumentation:
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
Column: Daicel CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm). This column has a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel stationary phase.
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve the best resolution, for example, n-Hexane/Isopropanol (90:10, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample of Ethyl (S)-4-cyano-3-hydroxybutyrate in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis:
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers ((S)- and (R)-forms) using the following formula:
ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Derivatization may be necessary for compounds with polar functional groups to improve their volatility and chromatographic behavior. However, for Ethyl 4-cyano-3-hydroxybutyrate, direct analysis is often possible.
Instrumentation:
Gas chromatograph equipped with a capillary column, a split/splitless injector, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
Column: Macherey-Nagel LIPODEX® A (25 m x 0.25 mm ID, 0.25 µm film thickness). This column utilizes a permethylated α-cyclodextrin chiral stationary phase.
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
Injector Temperature: 250 °C.
Detector Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
Injection Mode: Split injection with a split ratio of 50:1.
Injection Volume: 1 µL.
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as for HPLC.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for physical separation of the enantiomers. This method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.
Instrumentation:
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for chiral alcohols and esters.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the Ethyl (S)-4-cyano-3-hydroxybutyrate sample into an NMR tube.
Add 1 to 1.5 equivalents of the chiral solvating agent.
Dissolve the mixture in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃).
Gently shake the NMR tube to ensure thorough mixing and complex formation.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
Data Analysis:
Identify a proton signal in the Ethyl (S)-4-cyano-3-hydroxybutyrate molecule that shows clear separation into two distinct signals (one for each enantiomer) in the presence of the CSA. Protons adjacent to the chiral center are often good candidates.
Carefully integrate the two separated signals.
Calculate the enantiomeric excess based on the integration values.
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the logical flow of method selection, the following diagrams are provided.
Caption: A generalized workflow for the determination of enantiomeric excess.
Caption: A decision-making diagram for selecting the appropriate analytical method.
Conclusion
The determination of the enantiomeric excess of Ethyl (S)-4-cyano-3-hydroxybutyrate can be reliably achieved using chiral HPLC, chiral GC, and chiral NMR spectroscopy.
Chiral HPLC stands out as a versatile and robust method suitable for a wide range of compounds without the need for derivatization.
Chiral GC offers superior resolution and sensitivity for volatile compounds and can be a faster alternative.
Chiral NMR provides a rapid, non-separative method that also offers valuable structural information, although it is generally less sensitive than chromatographic techniques.
The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, desired level of accuracy, and available resources. For rigorous quality control in pharmaceutical development, cross-validation of results using two of these orthogonal techniques is often recommended to ensure the highest confidence in the data.
Comparative
A Comparative Guide to Chiral Gas Chromatography (GC) Analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of different chiral gas chromatography (GC) columns and methodologies for the enantioselective analysis of Ethyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different chiral gas chromatography (GC) columns and methodologies for the enantioselective analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving accurate and robust separation of its enantiomers. This document presents a comparative overview of commonly used cyclodextrin-based chiral GC columns, supported by representative experimental data and detailed analytical protocols.
Introduction to Chiral GC Analysis
Chiral gas chromatography is a powerful technique for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomeric analytes with a chiral stationary phase, leading to different retention times and, consequently, their separation. Cyclodextrin-based CSPs are widely employed for this purpose due to their ability to form transient diastereomeric complexes with a broad range of chiral molecules. The selection of the appropriate cyclodextrin derivative and analytical conditions is paramount for achieving optimal separation.
Comparative Performance of Chiral GC Columns
The following tables summarize the expected performance of three different chiral GC columns for the analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate. The data is compiled based on the known selectivity of these stationary phases for polar, chiral compounds and published data on structurally similar analytes.
Table 1: Comparison of Chiral GC Columns for the Analysis of Ethyl 4-cyano-3-hydroxybutyrate Enantiomers
Column
Stationary Phase Chemistry
Separation Principle
Expected Performance for Ethyl 4-cyano-3-hydroxybutyrate
Astec® CHIRALDEX® G-TA
2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin
Primarily surface interaction (hydrogen bonding, dipole-dipole) with the trifluoroacetyl groups.
High selectivity for oxygen-containing analytes and chiral intermediates.[1][2][3] Expected to provide good resolution.
Astec® CHIRALDEX® B-DM
2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrin
Inclusion complexation within the cyclodextrin cavity and surface interactions.
Broadly applicable for a variety of structural types, including polar compounds.[4][5][6][7] A good general-purpose column for this analyte.
Macherey-Nagel LIPODEX® A
Per-methylated-α-cyclodextrin
Inclusion complexation and surface interactions.
Documented use for the analysis of (R)-ethyl 4-cyano-3-hydroxybutyrate, indicating its suitability.[8]
Table 2: Representative Chromatographic Data
Parameter
Astec® CHIRALDEX® G-TA
Astec® CHIRALDEX® B-DM
Macherey-Nagel LIPODEX® A
Column Dimensions
30 m x 0.25 mm ID, 0.12 µm film
30 m x 0.25 mm ID, 0.12 µm film
25 m x 0.25 mm ID, 0.25 µm film
Oven Temperature
120°C (Isothermal)
130°C (Isothermal)
110°C (Isothermal)
Carrier Gas
Helium at 1.0 mL/min
Helium at 1.0 mL/min
Helium at 1.2 mL/min
Injector Temperature
250°C
250°C
250°C
Detector Temperature
250°C (FID)
250°C (FID)
250°C (FID)
Retention Time (S)-enantiomer (min)
~15.2
~18.5
~20.1
Retention Time (R)-enantiomer (min)
~16.0
~19.8
~21.5
Resolution (Rs)
> 2.0
> 2.2
> 1.8
Note: The above data are representative and may vary depending on the specific instrument and experimental conditions.
Experimental Protocols
Standard Sample Preparation
A stock solution of racemic Ethyl 4-cyano-3-hydroxybutyrate (1 mg/mL) is prepared in a suitable solvent such as ethyl acetate or dichloromethane. A working standard of 100 µg/mL is prepared by diluting the stock solution. For the analysis of a single enantiomer, a solution of Ethyl (S)-4-cyano-3-hydroxybutyrate is prepared in the same manner.
GC-FID Analysis Protocol
The following protocol is a general guideline for the chiral GC analysis. Optimization of the oven temperature is crucial for achieving the best resolution.[9]
Gas Chromatograph: Agilent 6890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
Chiral Column: As specified in Table 2.
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
Injection Volume: 1 µL.
Oven Program: Isothermal analysis at the temperature specified in Table 2. A temperature ramp may be employed for method optimization.
Data Acquisition: The chromatograms are recorded and processed using appropriate chromatography data software.
Derivatization Protocol (Optional)
For certain applications, derivatization of the hydroxyl group can improve peak shape and thermal stability.[10][11][12] A common method is silylation.
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Procedure:
Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.
Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool to room temperature before injection into the GC.
A Comparative Guide to the Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin. The stereochemistry at the C3 position is crucial for its biological activity, making enantioselective synthesis a key focus. This guide provides an objective comparison of the two primary approaches for producing the (S)-enantiomer: traditional chemical synthesis and modern enzymatic methods. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthesis pathways to aid researchers in selecting the most suitable method for their needs.
Data Presentation: At-a-Glance Comparison
The following table summarizes the key performance indicators for representative chemical and enzymatic synthesis routes for Ethyl (S)-4-cyano-3-hydroxybutyrate.
Requires enzyme production/procurement and handling, multi-step enzymatic cascade
Experimental Protocols
Chemical Synthesis: Asymmetric Hydrogenation of Ethyl 4-cyano-3-oxobutanoate
This protocol is a representative example based on the Noyori asymmetric hydrogenation of β-keto esters.
Materials:
Ethyl 4-cyano-3-oxobutanoate
[RuCl₂((S)-BINAP)]₂
Methanol (degassed)
Hydrogen gas (high purity)
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
In a glovebox, a high-pressure autoclave is charged with Ethyl 4-cyano-3-oxobutanoate (1.0 eq) and a solution of [RuCl₂((S)-BINAP)]₂ (0.005 mol%) in degassed methanol.
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
The vessel is purged with hydrogen gas three times to remove any residual air.
The autoclave is pressurized with hydrogen gas to 50 atm.
The reaction mixture is stirred vigorously and heated to 50°C.
The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
Upon completion (typically 24-48 hours), the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.
The reaction mixture is concentrated under reduced pressure to remove the methanol.
The crude product is purified by column chromatography on silica gel to afford Ethyl (S)-4-cyano-3-hydroxybutyrate.
Enzymatic Synthesis: Two-Step Conversion of Ethyl 4-chloro-3-oxobutanoate
This protocol describes a two-step enzymatic process utilizing a ketoreductase and a halohydrin dehalogenase.
Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
Materials:
Ethyl 4-chloro-3-oxobutanoate
Recombinant E. coli expressing a ketoreductase (KRED)
NADPH or NADH
Isopropanol
Phosphate buffer (pH 7.0-9.0)
Toluene
Procedure:
In a reaction vessel, a phosphate buffer solution (pH 8.0) is prepared.
Recombinant ketoreductase, NADPH, and isopropanol (as a co-substrate for cofactor regeneration) are added to the buffer.
A small amount of toluene is added as a dispersant for the substrate.
Ethyl 4-chloro-3-oxobutanoate is added to the reaction mixture.
The reaction is stirred at 30°C for 24 hours. The conversion to Ethyl (S)-4-chloro-3-hydroxybutanoate is monitored by GC.
Upon completion (>99% conversion), the mixture is centrifuged to remove the cells. The supernatant containing the product is used in the next step.
Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate
Materials:
Supernatant from Step 1 containing Ethyl (S)-4-chloro-3-hydroxybutanoate
Recombinant halohydrin dehalogenase (HHDH)
Sodium cyanide solution
Phosphate buffer (pH 6.0-8.0)
Procedure:
The pH of the supernatant from Step 1 is adjusted to 7.0 with a suitable acid or base.
Recombinant halohydrin dehalogenase is added to the solution.
A solution of sodium cyanide (1.5-2.5 equivalents) is slowly added to the reaction mixture, maintaining the pH at 7.0.
The reaction is stirred at 40°C and monitored by GC for the formation of Ethyl (S)-4-cyano-3-hydroxybutyrate.[1]
Once the conversion is complete (>98%), the reaction is stopped by adjusting the pH to 2-3 with sulfuric acid.
The product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.
Mandatory Visualization
Caption: Chemical synthesis pathway for Ethyl (S)-4-cyano-3-hydroxybutyrate.
Caption: Enzymatic synthesis pathway for Ethyl (S)-4-cyano-3-hydroxybutyrate.
Alternative chiral synthons to Ethyl (S)-4-cyano-3-hydroxybutyrate
A Comparative Guide to Chiral Synthons: Alternatives to Ethyl (S)-4-cyano-3-hydroxybutyrate For Researchers, Scientists, and Drug Development Professionals The quest for efficient and stereoselective synthesis of chiral...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Chiral Synthons: Alternatives to Ethyl (S)-4-cyano-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral synthon, but a range of alternative strategies and compounds offer distinct advantages in terms of starting materials, reaction conditions, and scalability. This guide provides an objective comparison of key alternative chiral synthons and their synthetic routes, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies for Chiral β-Hydroxy Nitriles
Chiral β-hydroxy nitriles, the class of compounds to which ethyl (S)-4-cyano-3-hydroxybutyrate belongs, can be synthesized through various chemical and enzymatic methods. The choice of strategy often depends on factors such as desired stereochemistry, substrate scope, and process sustainability.
Data Presentation: Performance of Alternative Synthetic Routes
The following table summarizes quantitative data for different approaches to synthesizing chiral β-hydroxy nitriles, providing a direct comparison of their efficiencies.
Detailed methodologies are crucial for reproducing and adapting synthetic strategies. Below are representative protocols for key alternative syntheses.
Protocol 1: Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate via a Two-Step Cascade
This protocol is based on a highly efficient chemoenzymatic strategy.
Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)
Prepare a reaction mixture containing ethyl 4-chloro-3-oxobutanoate (COBE) at a concentration of 160 g/L.
Add a ketoreductase (KRED) to a final concentration of 0.9 mg/mL.
Incorporate glucose (1.64 M) as a sacrificial co-substrate for NADPH regeneration, along with a glucose dehydrogenase.
Maintain the reaction for 8 hours to achieve >96% conversion of COBE to (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) with an enantiomeric excess of >99.5%[1].
Step 2: Cyanation of (S)-4-chloro-3-hydroxybutanoate
To the reaction mixture from Step 1, introduce a halohydrin dehalogenase (HHDH).
Add a cyanide source (e.g., NaCN).
The HHDH catalyzes the conversion of (S)-CHBE to ethyl (R)-4-cyano-3-hydroxybutyrate[1][7].
Protocol 2: Chemical Asymmetric Synthesis of O-Acylated Cyanohydrins
This protocol utilizes a chiral Lewis acid catalyst.
In a suitable reaction vessel, dissolve the aldehyde substrate in a non-polar solvent.
Add a chiral dimeric Ti-salen complex as the catalyst.
Introduce a tertiary amine co-catalyst.
Add the cyanide source, such as ethyl cyanoformate or an acyl cyanide.
Maintain the reaction at a controlled low temperature (e.g., -20 °C to room temperature) and monitor for completion.
Upon completion, quench the reaction and purify the resulting O-acylated cyanohydrin using standard chromatographic techniques[2].
Protocol 3: Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile
This method provides an efficient route to (R)-4-cyano-3-hydroxybutyric acid.
Prepare a buffered aqueous solution (pH 7.5) containing 3-hydroxyglutaronitrile at a high concentration (e.g., 3 M, 330 g/L).
Add the nitrilase enzyme at a loading of 6 wt%.
Maintain the reaction temperature at 27 °C for 16 hours.
Under these conditions, 100% conversion to (R)-4-cyano-3-hydroxybutyric acid with 99% ee can be achieved[3].
The resulting carboxylic acid can be subsequently esterified to obtain the corresponding ethyl ester.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic strategies.
Caption: Enzymatic cascade for the synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate.
Caption: Comparison of chemical and enzymatic approaches to chiral cyanohydrin synthesis.
Caption: Synthesis of the target ester via nitrilase-catalyzed desymmetrization.
Concluding Remarks
The synthesis of chiral β-hydroxy nitriles is a well-developed field with multiple viable strategies. While Ethyl (S)-4-cyano-3-hydroxybutyrate remains a key synthon, alternative approaches offer significant benefits. Enzymatic methods, such as the use of ketoreductases, halohydrin dehalogenases, and nitrilases, provide highly selective and environmentally benign routes to these valuable intermediates.[1][3][8] Chemical methods, particularly those employing chiral catalysts, offer flexibility and access to a broad range of cyanohydrin derivatives.[2] The choice of the optimal synthetic route will depend on the specific requirements of the target molecule, scalability considerations, and the availability of catalysts and starting materials. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their drug development programs.
Spectroscopic analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate for purity validation
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for the purity validation of Ethyl (S)-4-cyano-3-hydroxybutyrate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for the purity validation of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals, including statins. Accurate determination of chemical and enantiomeric purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental data and detailed protocols for various analytical techniques.
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic techniques are fundamental in verifying the chemical identity and detecting impurities in Ethyl (S)-4-cyano-3-hydroxybutyrate. The primary methods employed are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.
Table 1: Comparative ¹H and ¹³C NMR Data for Ethyl (R)-4-cyano-3-hydroxybutyrate
Assignment
¹H NMR Chemical Shift (δ, ppm) and Coupling Constant (J, Hz)
¹³C NMR Chemical Shift (δ, ppm)
-CH₃ (ethyl)
1.87 (t, J=7.0)
14.02
-CH₂- (ethyl)
4.07 (q, J=7.1)
59.98
-CH₂-C=O
2.47 (m)
41.10
-CH(OH)-
4.12 (m)
63.40
-CH₂-CN
2.66 (m)
25.14
-OH
5.60 (d, J=5.58)
-
C=O
-
170.21
C≡N
-
118.60
Data obtained from patent US8372608B2 for the (R)-enantiomer in DMSO-d₆ at 500 MHz for ¹H and 125 MHz for ¹³C.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For Ethyl (S)-4-cyano-3-hydroxybutyrate, key absorption bands are expected for the hydroxyl (-OH), nitrile (-C≡N), and ester carbonyl (-C=O) groups.
Table 2: Characteristic FT-IR Absorption Bands for Ethyl (R)-4-cyano-3-hydroxybutyrate
Functional Group
Vibrational Mode
Expected Absorption Range (cm⁻¹)
O-H
Stretching
3600 - 3200 (broad)
C-H
Stretching
3000 - 2850
C≡N
Stretching
2260 - 2240
C=O (Ester)
Stretching
1750 - 1730
C-O (Ester)
Stretching
1300 - 1000
Data is based on general IR absorption frequencies and available spectra for the (R)-enantiomer from PubChem and SpectraBase.[1][2]
Chromatographic Methods for Purity and Enantiomeric Separation
Chromatographic techniques are essential for separating and quantifying impurities, particularly the undesired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining enantiomeric purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities.
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are commonly used for this type of molecule.
Table 3: Comparison of Chromatographic Methods for Purity Analysis
Technique
Primary Application
Advantages
Limitations
Chiral HPLC
Enantiomeric Purity
High resolution of enantiomers, accurate quantification.
Requires specialized and often expensive chiral columns.
GC-MS
Volatile Impurities
High sensitivity and specificity for volatile compounds, structural information from mass spectra.
Not suitable for non-volatile impurities, may require derivatization.
Alternative Analytical Techniques
While spectroscopic and chromatographic methods are the most common, other techniques can be used for specific aspects of purity validation.
Capillary Electrophoresis (CE): Can be a powerful tool for chiral separations, offering high efficiency and low sample consumption.
Optical Rotation: A traditional method to measure the overall chirality of a sample. However, it is not suitable for determining enantiomeric purity with high accuracy as the presence of other chiral impurities can affect the measurement.
Experimental Protocols
NMR Spectroscopy
Objective: To confirm the chemical structure and identify any organic impurities.
Instrumentation: 500 MHz NMR Spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl (S)-4-cyano-3-hydroxybutyrate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Acquisition:
Pulse Program: Standard single-pulse experiment.
Number of Scans: 16-32.
Relaxation Delay: 1-2 seconds.
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
Number of Scans: 1024 or more, depending on sample concentration.
Relaxation Delay: 2-5 seconds.
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
FT-IR Spectroscopy
Objective: To identify the characteristic functional groups.
Instrumentation: FT-IR Spectrometer with an ATR accessory.
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
Acquisition:
Spectral Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Chiral HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers.
Instrumentation: HPLC system with a UV detector.
Method:
Column: Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Retention Times: Based on available data for a Daicel OD column with 5% isopropanol in hexane, the retention times are approximately 4.5 minutes for the (R)-enantiomer and 5.4 minutes for the (S)-enantiomer.[1] Note: The elution order can vary depending on the specific chiral stationary phase and mobile phase composition.
GC-MS
Objective: To identify and quantify volatile impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Method:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C).
Injector Temperature: 250 °C.
MS Ion Source Temperature: 230 °C.
MS Quadrupole Temperature: 150 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).
Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate).
Potential Impurities
The purity of Ethyl (S)-4-cyano-3-hydroxybutyrate can be affected by starting materials, byproducts, and degradation products. Potential impurities may include:
Starting materials: Unreacted precursors from the synthesis.
The (R)-enantiomer: The undesired enantiomer.
Byproducts of the synthesis: Such as products from side reactions.
Degradation products: Resulting from improper storage or handling.
A thorough purity validation should include methods capable of detecting and quantifying these potential impurities.
Visualization of Analytical Workflows
Caption: Workflow for the purity validation of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Caption: Logical workflow for chiral HPLC method development and validation.
Structural Validation of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Comparative Guide to Spectroscopic Techniques
Introduction Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals. Its precise chemical structure, including stereochemistry, is critical for its function an...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals. Its precise chemical structure, including stereochemistry, is critical for its function and for the safety and efficacy of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such organic molecules. This guide provides an in-depth analysis of the validation of Ethyl (S)-4-cyano-3-hydroxybutyrate's structure using ¹H and ¹³C NMR, compares NMR with alternative analytical methods, and presents a detailed experimental protocol.
Primary Validation Method: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can piece together the molecular structure.
Predicted NMR Spectral Data for Ethyl (S)-4-cyano-3-hydroxybutyrate
The expected ¹H and ¹³C NMR chemical shifts for Ethyl (S)-4-cyano-3-hydroxybutyrate are summarized below. These predictions are based on established chemical shift theory for the functional groups present in the molecule, including an ethyl ester, a secondary alcohol, and a nitrile.
Table 1: Predicted ¹H NMR Data for Ethyl (S)-4-cyano-3-hydroxybutyrate
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
a (CH₃-CH₂-O)
1.25
Triplet (t)
3H
b (CH₃-CH₂-O)
4.15
Quartet (q)
2H
c (O=C-CH₂)
2.55
Doublet of Doublets (dd)
2H
d (CH-OH)
4.20
Multiplet (m)
1H
e (CH₂-CN)
2.70
Doublet of Doublets (dd)
2H
f (CH-OH)
Variable (Broad)
Singlet (s)
1H
Table 2: Predicted ¹³C NMR Data for Ethyl (S)-4-cyano-3-hydroxybutyrate
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
1 (CH₃-CH₂-O)
14.1
2 (CH₃-CH₂-O)
61.0
3 (O=C-CH₂)
40.5
4 (CH-OH)
64.8
5 (CH₂-CN)
25.0
6 (C=O)
171.5
7 (CN)
117.2
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation : Dissolve approximately 5-10 mg of Ethyl (S)-4-cyano-3-hydroxybutyrate in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
Spectrometer Setup : The analysis is performed on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[1] The instrument must be properly tuned and the magnetic field shimmed to ensure homogeneity and high resolution.[1]
¹H NMR Acquisition :
Pulse Sequence : A standard single-pulse experiment is typically used.
Acquisition Time : ~2-3 seconds.
Relaxation Delay : 1-2 seconds. A longer delay may be needed for quantitative analysis.[1]
Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Acquisition :
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.[2]
Acquisition Time : ~1-2 seconds.
Relaxation Delay : 2-5 seconds. Non-protonated carbons, like the carbonyl and nitrile carbons, have longer relaxation times and may require a longer delay for accurate integration.
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
Data Processing : The raw data (Free Induction Decay, FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Comparison with Alternative Analytical Methods
While NMR is the most powerful single technique for complete structure elucidation, a combination of methods is often employed for comprehensive validation.[3][4]
Table 3: Comparison of Structural Validation Techniques
Provides the most complete structural information in a single analysis. Non-destructive.
Lower sensitivity compared to MS. Can be complex to interpret for large molecules.
Mass Spectrometry (MS)
Molecular weight, elemental formula (High-Res MS), fragmentation patterns.
Extremely high sensitivity, requires a very small sample amount.
Provides limited connectivity information, does not reveal stereochemistry.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., -OH, C=O, C≡N).
Fast, simple, and inexpensive. Good for quick functional group identification.
Provides no information on the molecular framework or connectivity.[3]
Chiral HPLC
Enantiomeric purity (% ee), separation of enantiomers.
The gold standard for determining enantiomeric excess and purity.[5]
Provides no structural information beyond separating stereoisomers.
Optical Rotation
Confirms the presence of a specific enantiomer by measuring the direction and magnitude of rotation of plane-polarized light.
Simple and fast measurement.
Requires a known literature value for comparison; provides no other structural details.
Workflow for Structural Validation
The logical process for validating the structure of a newly synthesized compound like Ethyl (S)-4-cyano-3-hydroxybutyrate involves a multi-faceted analytical approach. The following diagram illustrates a typical workflow.
Caption: Logical Workflow for Chemical Structure Validation.
Cost-benefit analysis of different Ethyl (S)-4-cyano-3-hydroxybutyrate synthesis routes
For Researchers, Scientists, and Drug Development Professionals Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral building block, crucial for the synthesis of various pharmaceuticals, most notably as a key interme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Ethyl (S)-4-cyano-3-hydroxybutyrate is a valuable chiral building block, crucial for the synthesis of various pharmaceuticals, most notably as a key intermediate for the side chain of statin drugs like atorvastatin. The stereochemistry at the C3 position is critical for the biological activity of the final active pharmaceutical ingredient. Consequently, efficient and stereoselective synthesis of the (S)-enantiomer is of significant interest. This guide provides a cost-benefit analysis of the most prominent synthesis routes, supported by experimental data, detailed protocols, and process visualizations to aid in the selection of the most suitable method for research and development or scale-up operations.
Executive Summary
This guide evaluates three primary synthesis routes for Ethyl (S)-4-cyano-3-hydroxybutyrate:
Chemoenzymatic Synthesis via Ketoreductase and Halohydrin Dehalogenase: This two-step enzymatic route starts from the achiral precursor ethyl 4-chloro-3-oxobutanoate. It is characterized by exceptional stereoselectivity and high yields under mild reaction conditions.
Whole-Cell Biocatalytic Reduction: This method utilizes engineered microorganisms to directly reduce ethyl 4-cyano-3-oxobutanoate to the desired (S)-product. It offers a streamlined, single-step biological process.
Classical Chemical Synthesis from L-(-)-Malic Acid: This multi-step chemical route employs a readily available chiral pool starting material to achieve the target molecule through a series of conventional organic reactions.
The chemoenzymatic route generally presents the most favorable balance of high yield, exceptional enantiopurity, and green chemistry principles, making it highly attractive for industrial applications. The whole-cell biocatalysis approach is promising due to its process simplicity, though yields and substrate tolerance may vary depending on the microbial strain. The classical chemical route, while reliable, often involves more steps, harsher reagents, and potentially lower overall yields.
Data Presentation: Quantitative Comparison of Synthesis Routes
The following tables summarize the key quantitative metrics for the different synthesis routes to facilitate a direct comparison.
Table 1: Performance Metrics of Ethyl (S)-4-cyano-3-hydroxybutyrate Synthesis Routes
Very high stereoselectivity and yield, green process
Process simplicity (one-pot)
Utilizes an inexpensive chiral starting material
Key Disadvantages
Requires two separate enzymes, potential cost of cofactors
Lower reported yield and ee compared to chemoenzymatic route, substrate inhibition can be an issue
Multi-step process, use of hazardous reagents, lower overall yield
Table 2: Cost Analysis of Starting Materials
Starting Material
Supplier Example
Price (USD)
Quantity
Ethyl 4-chloroacetoacetate
Sigma-Aldrich
$63.10
50 g
Ethyl 4-chloroacetoacetate
Thermo Scientific
$31.65
50 g
L-(-)-Malic Acid
Sigma-Aldrich
$89.20
100 g
(S)-(+)-Epichlorohydrin
Thermo Scientific
$338.65
25 g
Note: Prices are for research-grade quantities and are subject to change. Bulk industrial pricing will be significantly lower. Enzyme costs are highly variable and depend on the source (commercial supplier vs. in-house production), purity, and scale, but recombinant enzyme production is a cost-intensive process.
Experimental Protocols
Route 1: Chemoenzymatic Synthesis
This route involves two main stages: the asymmetric reduction of the ketone followed by enzymatic cyanation.
Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
Principle: A ketoreductase (KRED) enzyme stereoselectively reduces the keto group of ethyl 4-chloro-3-oxobutanoate to the corresponding (S)-alcohol. A cofactor regeneration system, often using glucose and glucose dehydrogenase (GDH) or isopropanol and an alcohol dehydrogenase, is required to recycle the NAD(P)H cofactor.
Reaction Mixture:
Phosphate buffer (100 mM, pH 7.0)
Ethyl 4-chloro-3-oxobutanoate (e.g., 50 g/L)
Ketoreductase (e.g., from Chryseobacterium sp. or a recombinant source)
Isopropanol (as a co-solvent and hydrogen donor) or Glucose/GDH for cofactor regeneration
NADP⁺ (catalytic amount)
Procedure:
The buffer, substrate, and cofactor are mixed in a reaction vessel.
The ketoreductase and, if applicable, the cofactor regeneration enzyme are added to initiate the reaction.
The reaction is maintained at a controlled temperature (e.g., 30°C) with gentle agitation.
The reaction progress is monitored by HPLC or GC until the starting material is consumed (typically 12-24 hours).
Upon completion, the product, (S)-ethyl 4-chloro-3-hydroxybutanoate, is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is removed under reduced pressure.
Expected Outcome: Yields of >95% and enantiomeric excess of >99.5% for (S)-ethyl 4-chloro-3-hydroxybutanoate are achievable.[2]
Step 2: Cyanation of (S)-ethyl 4-chloro-3-hydroxybutanoate
Principle: A halohydrin dehalogenase (HHDH) catalyzes the substitution of the chlorine atom with a cyanide group, proceeding with an inversion of configuration to yield the desired product.
Recombinant Halohydrin Dehalogenase (e.g., 0.5% w/w of substrate)[3]
Procedure:
The (S)-ethyl 4-chloro-3-hydroxybutanoate is dissolved/suspended in the aqueous buffer.
The halohydrin dehalogenase is added.
A solution of sodium cyanide is added dropwise to maintain the desired pH.
The reaction is stirred at a controlled temperature (e.g., 40-60°C).[4]
The reaction is monitored by GC for the disappearance of the starting material (typically >98% conversion).[4]
After completion, the pH is lowered to 2-3 with sulfuric acid to quench the reaction. The product is then extracted with ethyl acetate. The combined organic phases are dried and concentrated to yield Ethyl (S)-4-cyano-3-hydroxybutyrate.
Expected Outcome: Yields can range from 67% to over 91%, with an optical purity of >99% ee.[5][6]
Route 2: Whole-Cell Biocatalytic Reduction
Principle: Whole cells of a microorganism, such as Klebsiella pneumoniae, containing a suitable carbonyl reductase, are used to directly convert ethyl 4-cyano-3-oxobutanoate to Ethyl (S)-4-cyano-3-hydroxybutyrate. The cells' own metabolism regenerates the necessary cofactors, often supplemented by a simple carbon source like glucose.
Ethyl 4-cyano-3-oxobutanoate (e.g., 10 mM substrate concentration)
Glucose (as a co-substrate for cofactor regeneration)
Procedure:
The microbial cells are harvested and suspended in the reaction buffer.
Glucose and the substrate, ethyl 4-cyano-3-oxobutanoate, are added to the cell suspension.
The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.
The reaction is monitored by HPLC.
Upon completion, the cells are removed by centrifugation, and the supernatant is extracted with ethyl acetate. The organic extract is then dried and concentrated.
Expected Outcome: A study reported a yield of 83.1% with an enantiomeric excess of 95.4% for the (S)-enantiomer.
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes.
Caption: Chemoenzymatic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Caption: Whole-cell biocatalytic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Caption: Multi-step chemical synthesis from L-(-)-Malic Acid.
Conclusion and Recommendations
The selection of a synthesis route for Ethyl (S)-4-cyano-3-hydroxybutyrate depends heavily on the specific requirements of the project, including scale, purity requirements, cost constraints, and available equipment.
For High-Purity, Scalable Production: The chemoenzymatic route is highly recommended. It offers the best combination of high yield and exceptional enantioselectivity (>99.5% ee). The mild reaction conditions and use of biodegradable catalysts align well with green chemistry principles, which is a significant advantage for industrial processes. While the initial investment in enzymes may be a consideration, their potential for immobilization and reuse can mitigate costs on a larger scale.
For Process Simplification: The whole-cell biocatalysis approach is an attractive option due to its operational simplicity. By consolidating the reduction and cofactor regeneration into a single biological system, it can reduce the number of unit operations. However, further optimization would be required to match the yields and enantiomeric purity of the two-step chemoenzymatic process.
A Comparative Guide to the Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of prominent synthetic methodologies for a key chiral intermediate. Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of prominent synthetic methodologies for a key chiral intermediate.
Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building block in the synthesis of various pharmaceuticals, most notably as a precursor to the side chain of the cholesterol-lowering drug atorvastatin. The stereoselective synthesis of this molecule is of paramount importance, and numerous synthetic strategies have been developed to achieve high enantiopurity and yield. This guide provides a comprehensive comparison of four prominent synthetic routes, offering detailed experimental protocols, quantitative performance data, and visual representations of the workflows to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the four benchmarked synthetic routes to Ethyl (S)-4-cyano-3-hydroxybutyrate.
Utilizes a low-cost starting material; high enantioselectivity in the key step.[2]
Multi-step process; involves the use of cyanide.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Chemoenzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate
This two-step chemoenzymatic process involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (S)-ethyl 4-chloro-3-hydroxybutanoate, followed by a halohydrin dehalogenase-catalyzed cyanation.
Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
Materials: Ethyl 4-chloro-3-oxobutanoate, recombinant E. coli cells co-expressing an acetoacetyl-CoA reductase and glucose dehydrogenase, glucose, NADP+, phosphate buffer (pH 6.5).
Procedure:
Prepare a reaction mixture containing phosphate buffer, glucose, NADP+, and the recombinant E. coli cells.
Add ethyl 4-chloro-3-oxobutanoate to the mixture.
Incubate the reaction at 30°C with agitation. The recombinant cells catalyze the reduction of the ketoester to the corresponding (S)-alcohol, with the glucose dehydrogenase regenerating the NADPH cofactor.
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Upon completion, extract the product, (S)-ethyl 4-chloro-3-hydroxybutanoate, with an organic solvent such as ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be used in the next step without further purification.
Cultivate Klebsiella pneumoniae Phe-E4 cells and harvest them by centrifugation.
Prepare a reaction mixture containing the whole cells, glucose as a co-substrate for cofactor regeneration, and a suitable buffer.
Add ethyl 4-cyano-3-oxobutanoate to the reaction mixture.
Incubate the reaction under controlled temperature and pH with agitation.
Monitor the progress of the reduction by GC or HPLC.
Upon completion, centrifuge the reaction mixture to remove the cells.
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts, filter, and concentrate to yield the crude product.
Purify by column chromatography if necessary.
Route 3: Chemical Synthesis from L-(-)-Malic Acid
This multi-step chemical synthesis utilizes the chiral pool starting material L-(-)-malic acid.[2] The overall process involves esterification, reduction, bromination, and cyanation.
React epichlorohydrin with an aqueous solution of sodium cyanide. This reaction opens the epoxide ring and introduces the nitrile group, forming 3-hydroxyglutaronitrile.
The reaction is typically performed at a controlled temperature.
The resulting solution containing 3-hydroxyglutaronitrile is used directly in the next step.
Step 2: Nitrilase-Catalyzed Desymmetrization
Materials: 3-Hydroxyglutaronitrile solution, a nitrilase enzyme (e.g., from Acidovorax facilis), buffer (pH 7.5).
Procedure:
Adjust the pH of the 3-hydroxyglutaronitrile solution to 7.5.[2]
Add the nitrilase enzyme. The enzyme selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, creating the chiral center.
Incubate the reaction at a controlled temperature (e.g., 27°C) for a specified time (e.g., 16 hours).[2]
Monitor the reaction for conversion.
Step 3: Esterification
Materials: The product from the previous step (a cyano-acid), ethanol, an acid catalyst (e.g., sulfuric acid).
Procedure:
Esterify the carboxylic acid group of the product from the nitrilase reaction with ethanol in the presence of an acid catalyst.
Work up the reaction to isolate the final product, Ethyl (S)-4-cyano-3-hydroxybutyrate.
Proper Disposal of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Comprehensive Guide
For Immediate Release This document provides essential safety and logistical information for the proper disposal of Ethyl (S)-4-cyano-3-hydroxybutyrate, ensuring the safety of laboratory personnel and compliance with reg...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Ethyl (S)-4-cyano-3-hydroxybutyrate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Ethyl (S)-4-cyano-3-hydroxybutyrate is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] As a nitrile-containing compound, it may release toxic hydrogen cyanide gas under extreme conditions such as strong acid hydrolysis or combustion.
Primary Disposal Route: Licensed Waste Disposal
The universally recommended and safest method for the disposal of Ethyl (S)-4-cyano-3-hydroxybutyrate is through a licensed and approved hazardous waste disposal company.[1][2] Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations to ensure complete and accurate documentation.[2]
Operational Steps for Professional Disposal:
Segregation: Keep Ethyl (S)-4-cyano-3-hydroxybutyrate waste separate from other waste streams to avoid incompatible mixtures.
Containerization: Store the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name, associated hazards (flammable, toxic), and the accumulation start date.
Storage: Keep the sealed container in a designated, well-ventilated, and cool secondary containment area away from heat sources and ignition.
Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup.
Laboratory-Scale Pre-Treatment: Hydrolysis of the Nitrile Group
For laboratories equipped to perform chemical transformations, a pre-treatment step to hydrolyze the nitrile group can reduce the compound's toxicity before final disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting. Hydrolysis can be performed under acidic or basic conditions to convert the nitrile to a carboxylic acid or an amide.
Experimental Protocol: Basic Hydrolysis
Basic hydrolysis is often preferred as it can be conducted under milder conditions to yield the corresponding carboxylic acid salt.
In a chemical fume hood, dissolve the Ethyl (S)-4-cyano-3-hydroxybutyrate in 10 volumes of ethanol or methanol in a round-bottom flask equipped with a stirrer.
Slowly add 2 volumes of 10% aqueous sodium hydroxide solution to the flask.
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60°C).
Monitor the reaction progress using a suitable analytical method (e.g., TLC, GC). The reaction is typically stirred for several hours (e.g., 16 hours) until completion.
Once the reaction is complete, allow the mixture to cool to room temperature.
The resulting solution, containing the sodium salt of the hydrolyzed product, should be neutralized with a dilute acid (e.g., hydrochloric acid) before being collected for disposal by a licensed waste management company.
Personal protective equipment for handling Ethyl (S)-4-cyano-3-hydroxybutyrate
Essential Safety and Handling Guide for Ethyl (S)-4-cyano-3-hydroxybutyrate This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl (S)...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for Ethyl (S)-4-cyano-3-hydroxybutyrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl (S)-4-cyano-3-hydroxybutyrate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
Ethyl (S)-4-cyano-3-hydroxybutyrate is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as a substance that can be harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause skin and serious eye irritation.[1] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling Ethyl (S)-4-cyano-3-hydroxybutyrate.
PPE Category
Specification
Eye and Face Protection
Chemical splash goggles or safety glasses with side-shields that meet ANSI Z.87.1 or European Standard EN166 standards.[1][2] A face shield is recommended for splash hazards.[2][3][4]
Skin Protection
Wear a full-length laboratory coat with long sleeves, long pants, and closed-toe shoes.[2][3] Nitrile or other appropriate chemical-resistant gloves should be worn.[2][3] Always check glove compatibility.
Respiratory Protection
Work in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]
Operational and Disposal Plan
This section outlines the step-by-step procedures for the safe handling and disposal of Ethyl (S)-4-cyano-3-hydroxybutyrate.
Experimental Protocols
1. Preparation and Handling:
Pre-use Inspection: Before starting any work, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and operational.[3]
Container Handling: Keep the chemical container tightly closed when not in use.[6] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][7]
Personal Attire: Wear appropriate laboratory attire, including a lab coat, long pants, and closed-toe shoes.[8][9] Secure any long hair or loose jewelry.[8]
Donning PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.
Chemical Transfer: Conduct all transfers and manipulations of Ethyl (S)-4-cyano-3-hydroxybutyrate within a certified chemical fume hood to minimize inhalation exposure.[3]
2. Spill Management:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3]
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[6]
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
Do not allow the chemical to enter drains or waterways.
For large spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department immediately.[3]
3. First Aid:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[6] If irritation persists, seek medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4. Disposal Plan:
All waste materials containing Ethyl (S)-4-cyano-3-hydroxybutyrate must be disposed of as hazardous waste.
Collect chemical waste in appropriately labeled, sealed containers.[10]
Do not mix with other waste streams unless specifically instructed to do so.
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling Ethyl (S)-4-cyano-3-hydroxybutyrate.